Brinzolamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045531 | |
| Record name | Brinzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.13e-01 g/L | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138890-62-7 | |
| Record name | Brinzolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138890-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brinzolamide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brinzolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brinzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 °C | |
| Record name | Brinzolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis and Chemical Properties of Brinzolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information presented herein is intended for a technical audience and details the chemical characteristics, synthetic pathways, and mechanism of action of this important pharmaceutical agent.
Chemical Properties of this compound
This compound, with the IUPAC name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1λ⁶-thieno[3,2-e]thiazine-6-sulfonamide, is a white to off-white powder.[1][2] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | References |
| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1λ⁶-thieno[3,2-e]thiazine-6-sulfonamide | [1] |
| CAS Number | 138890-62-7 | [3][4] |
| Molecular Formula | C₁₂H₂₁N₃O₅S₃ | [3][4] |
| Molecular Weight | 383.51 g/mol | [4] |
| Melting Point | 131-132 °C | [3] |
| Solubility | Insoluble in water; soluble in ethanol.[4][5] Aqueous solubility is pH-dependent, increasing in acidic or basic conditions.[2] | |
| pKa | 5.9 and 8.5 | [5] |
| LogP | -1.8 | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through various reported routes. A common approach starts from 3-acetyl-2,5-dichlorothiophene.[6][7] The synthesis involves the formation of a thienothiazine ring system, followed by the introduction of the sulfonamide group and the chiral ethylamino side chain.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on reported synthetic routes. Specific reagents and conditions may vary between different published methods.
Step 1: Formation of the Thienothiazine Core
-
Reaction of 3-acetyl-2,5-dichlorothiophene: The starting material, 3-acetyl-2,5-dichlorothiophene, is reacted with sodium bisulfite to form a key intermediate.[7][8]
-
Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride, to yield a sulfonyl chloride.[8]
-
Amination and Cyclization: Reaction with 3-methoxypropylamine leads to the formation of the sulfonamide and subsequent intramolecular cyclization to form the thieno[3,2-e]thiazine dioxide core structure.[9]
Step 2: Introduction of the Sulfonamide Group
-
Lithiation: The thienothiazine intermediate undergoes a halogen-metal exchange, typically using n-butyllithium at low temperatures (e.g., -70°C), to form a thienyllithium species.[6][7]
-
Sulfonylation: This intermediate is then reacted with sulfur dioxide followed by treatment with hydroxylamine-O-sulfonic acid to introduce the sulfonamide group at the 6-position of the thieno[3,2-e]thiazine ring.[6]
Step 3: Introduction of the Chiral Side Chain and Final Product Formation
-
Asymmetric Reduction: A key step involves the stereoselective reduction of a ketone intermediate to introduce the chiral center. This can be achieved using a chiral reducing agent such as (+)-B-chlorodiisopinocampheylborane.[6][10]
-
Introduction of the Ethylamino Group: The resulting chiral alcohol is converted to a leaving group (e.g., a tosylate) and then displaced with ethylamine to introduce the (R)-ethylamino group.[11]
-
Purification: The final crude this compound is purified. This may involve chiral resolution using an agent like di-p-toluoyl-D-tartaric acid to isolate the desired (R)-enantiomer, followed by recrystallization.[7]
Synthesis Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. crsubscription.com [crsubscription.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2010103115A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. US20120095219A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. Synthesis method of this compound key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. KR101564401B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. EP2348026A1 - Process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]
In Vitro Efficacy of Brinzolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies investigating the efficacy of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma. This document details the key efficacy parameters, experimental methodologies, and underlying mechanisms of action, presented in a format tailored for research and development professionals.
Core Efficacy Data: Carbonic Anhydrase Inhibition
This compound's primary mechanism of action is the selective inhibition of carbonic anhydrase (CA), particularly the isoenzyme CA-II, which is abundant in the ciliary processes of the eye. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure (IOP). The in vitro inhibitory potency of this compound against key human carbonic anhydrase isoenzymes is summarized below.
| Isoenzyme | IC₅₀ (nM) | Selectivity vs. CA-I | Reference |
| Carbonic Anhydrase II (CA-II) | 3.19 - 3.2 | ~428x | [1][2][3] |
| Carbonic Anhydrase IV (CA-IV) | 45.3 | ~30x | [1] |
| Carbonic Anhydrase I (CA-I) | ~1,365 | 1x | [1] |
In Vitro Release and Permeability Studies
The efficacy of topically applied this compound is highly dependent on its formulation, which governs its release profile and ability to permeate the cornea. Various novel formulations, such as nanoparticles and nanoemulsions, have been developed to enhance its bioavailability.
Comparative In Vitro Drug Release Profiles
The following table summarizes the cumulative release of this compound from different formulations over time, typically assessed using dialysis-based methods.
| Formulation | 1 hour (%) | 3 hours (%) | 6 hours (%) | 24 hours (%) | 65 hours (%) | Reference |
| This compound-PLGA Nanoparticles | - | ~54 | - | ~85 | ~99 | [4][5] |
| Liquid Crystalline Nanoparticles (LCNPs) | ~55.4 | - | ~72.3 (at 2h) | - | - | [6] |
| Commercial Suspension (Azopt®) | ~80.3 | - | ~93.5 (at 2h) | - | - | [6] |
Ex Vivo Corneal Permeation
Corneal permeability is a critical determinant of ocular drug delivery. These studies are often conducted using excised corneas mounted in Franz diffusion cells.
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Fold Increase vs. Control | Reference |
| Liquid Crystalline Nanoparticles (LCNPs) | 3.44 x 10⁻⁶ | 3.47 | [6][7] |
| Commercial Suspension (Azopt®) | 0.99 x 10⁻⁶ | 1.00 | [6] |
| Transniosomes | 0.044 (cm/h) | 2.03 vs. free drug suspension | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for key experiments cited in this compound research.
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This assay quantifies the inhibitory effect of this compound on the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of substrates like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a chromophore. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase isoenzymes (I, II, IV)
-
This compound stock solution (in DMSO)
-
4-Nitrophenyl acetate (NPA) substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Enzyme Preparation: Prepare a working solution of the CA isoenzyme in the assay buffer.
-
Inhibitor Incubation: Add 10 µL of various concentrations of this compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Add 170 µL of the CA enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 20 µL of the NPA substrate to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for at least 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
In Vitro Drug Release Study (Dialysis Bag Method)
This method assesses the rate and extent of drug release from a formulation into a surrounding medium.
Principle: A drug-loaded formulation is placed inside a semi-permeable dialysis membrane, which is then suspended in a larger volume of release medium. The drug diffuses out of the formulation and across the membrane into the medium, where its concentration is measured over time.
Materials:
-
This compound formulation (e.g., nanoparticle suspension)
-
Dialysis tubing (e.g., MWCO 12–14 kDa)
-
Simulated Tear Fluid (STF), pH 7.4
-
Rotator oven or shaking water bath
-
HPLC system for drug quantification
Procedure:
-
Preparation: Pre-soak the dialysis tubing in the release medium.
-
Loading: Accurately measure a specific volume of the this compound formulation (e.g., equivalent to 1 mg of drug) and place it inside the dialysis bag. Securely seal both ends.
-
Immersion: Place the sealed bag into a container with a defined volume of STF (e.g., 20 mL). To maintain sink conditions, a surfactant like Tween 80 (0.1% v/v) may be added to the medium.[4]
-
Incubation: Place the container in a rotator oven or shaking water bath set to 37°C and a constant speed (e.g., 50 rpm).[4]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain a constant volume.
-
Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point.
Ex Vivo Corneal Permeation Study (Franz Diffusion Cell)
This experiment evaluates the ability of a drug formulation to penetrate the corneal barrier.[6]
Principle: A freshly excised cornea is mounted between the donor and receptor chambers of a Franz diffusion cell. The drug formulation is applied to the epithelial side (donor chamber), and the amount of drug that permeates through the cornea into the receptor chamber is measured over time.
Materials:
-
Franz diffusion cells
-
Glutathione Bicarbonate Ringer (GBR) solution or Simulated Tear Fluid (STF)
-
This compound formulation and control suspension
-
Water bath with magnetic stirrer
-
HPLC system
Procedure:
-
Cornea Preparation: Immediately after excision, carefully mount the cornea between the donor and receptor chambers of the Franz cell, with the epithelial surface facing the donor chamber.[8]
-
Cell Assembly: Fill the receptor chamber with pre-warmed (37°C) GBR or STF solution, ensuring no air bubbles are trapped beneath the cornea. Place a small magnetic stir bar in the receptor chamber.[6]
-
Drug Application: Place the assembled cells in a water bath maintained at 37°C. Add a precise volume (e.g., 500 µL) of the this compound formulation to the donor chamber.[6]
-
Sampling: At set intervals (e.g., 30, 60, 90, 120, 180, 240, 360 min), collect samples from the receptor chamber.[6]
-
Replacement: After each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed buffer.
-
Quantification: Determine the concentration of this compound in the samples using HPLC.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = Jss / C₀, where C₀ is the initial drug concentration in the donor chamber.
Cytotoxicity Assay
This assay assesses the safety of this compound formulations on relevant ocular cell lines.
Principle: Ocular cell lines are exposed to various concentrations of the drug formulation. Cell viability is then measured using a metabolic indicator dye (e.g., MTT, WST-1) or a staining dye (Crystal Violet), which correlates with the number of living cells.
Materials:
-
Statens Seruminstitut Rabbit Cornea (SIRC) or human corneal epithelial (HCEC) cells[4][9]
-
Cell culture medium (e.g., EMEM or DMEM/F-12) with supplements (e.g., FBS)
-
This compound formulation
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the SIRC or HCEC cells into a 96-well plate at a predetermined density and allow them to adhere and grow to confluence (typically 24-48 hours).
-
Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the test substance for a specified period (e.g., 24 or 48 hours).[9]
-
Viability Measurement: After incubation, remove the treatment medium. Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan crystals, and read absorbance).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC₅₀ (the concentration that causes 50% reduction in cell viability).
Visualized Workflows and Pathways
Mechanism of Action: Carbonic Anhydrase II Inhibition
Experimental Workflow: Ex Vivo Corneal Permeation
Experimental Workflow: In Vitro Cytotoxicity Assay
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophthalmic delivery of this compound by liquid crystalline nanoparticles: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revamping the corneal permeability and antiglaucoma therapeutic potential of this compound using transniosomes: optimization, in vitro and preclinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Animal Models for Brinzolamide Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common in vivo animal models utilized in the research and development of Brinzolamide, a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II). The primary mechanism of action involves the inhibition of CA-II in the ciliary processes of the eye. This enzymatic inhibition reduces the formation of bicarbonate ions from carbon dioxide and water, a critical step in the production of aqueous humor. The subsequent decrease in bicarbonate and fluid transport across the ciliary epithelium leads to a reduction in the rate of aqueous humor secretion, thereby lowering intraocular pressure. More than 99% of carbonic anhydrase activity must be inhibited to achieve a measurable reduction in IOP.
Signaling Pathway of this compound in Aqueous Humor Production
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Commonly Used Animal Models
Rabbits, monkeys, rats, and cats are the most frequently utilized animal models for in vivo studies of this compound. Each species offers unique advantages for specific research questions, ranging from pharmacokinetic profiling to efficacy and safety assessments in models of ocular hypertension.
Rabbit Models
Rabbits are widely used in ophthalmic research due to their large eyes, ease of handling, and cost-effectiveness. They are particularly valuable for pharmacokinetic studies and for evaluating the IOP-lowering effects of topical formulations.
2.1.1. Normotensive Rabbit Model
This model is used to assess the baseline pharmacokinetics and pharmacodynamics of this compound in healthy eyes.
2.1.2. Water-Loading Induced Ocular Hypertension Model
This acute model is employed to evaluate the efficacy of IOP-lowering agents in a state of elevated intraocular pressure. Ocular hypertension is induced by oral administration of a large volume of tap water, which is thought to increase aqueous humor production and potentially decrease outflow.
Experimental Protocol: Water-Loading Induced Ocular Hypertension in Rabbits
-
Animal Selection: Use healthy New Zealand White or Dutch Belted rabbits.
-
Baseline IOP Measurement: Measure baseline IOP in both eyes using a calibrated tonometer (e.g., pneumatonometer).
-
Induction of Ocular Hypertension: Administer 60 mL/kg of tap water orally via an orogastric tube.
-
Drug Administration: Topically administer a single drop (approximately 30-50 µL) of this compound formulation to one eye. The contralateral eye may receive a vehicle control.
-
IOP Monitoring: Measure IOP at regular intervals (e.g., 20, 40, 60, and 90 minutes) after water loading to assess the drug's effect on the elevated IOP.
Monkey Models
Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), are considered a highly relevant model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.
2.2.1. Laser-Induced Ocular Hypertension Model
This is a chronic model of glaucoma where laser photocoagulation is applied to the trabecular meshwork to obstruct aqueous humor outflow and induce a sustained elevation in IOP.
Experimental Protocol: Laser-Induced Ocular Hypertension in Monkeys
-
Animal Selection and Pre-operative Examination: Use healthy adult cynomolgus monkeys. Conduct a thorough ophthalmic examination, including tonometry, slit-lamp biomicroscopy, and optical coherence tomography (OCT) to rule out pre-existing ocular conditions.
-
Anesthesia: Anesthetize the monkey using an appropriate protocol (e.g., ketamine, dexmedetomidine). Apply a topical anesthetic to the cornea.
-
Laser Photocoagulation: Use an argon laser to deliver burns to the trabecular meshwork. The number of spots and laser power can be adjusted to achieve the desired level of IOP elevation.
-
Post-operative Care: Administer topical antibiotics and anti-inflammatory agents to manage post-laser inflammation.
-
IOP Monitoring: Monitor IOP regularly until a stable, elevated pressure is achieved. This may require multiple laser treatments over several weeks.
-
Drug Efficacy Testing: Once a stable model of ocular hypertension is established, topical this compound can be administered to evaluate its IOP-lowering efficacy.
Rat Models
Rats are a cost-effective model for initial screening of ophthalmic drugs and for studying specific aspects of glaucoma pathology.
2.3.1. Ocular Hypertensive Rat Model
Various methods can be used to induce ocular hypertension in rats, including the injection of hypertonic saline into the episcleral veins or the use of hydrogels to obstruct aqueous outflow. One study utilized a hydrogel injection into the anterior chamber to create a chronic ocular hypertension model.
Cat Models
Cats, including those with spontaneous primary congenital glaucoma, have been used to study the effects of this compound on IOP.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from various in vivo studies on this compound.
Table 1: Pharmacokinetics of this compound in Rabbits
| Parameter | Administration Route | Dose | Value | Reference |
| Aqueous Humor | ||||
| Clearance | Intracameral | 4.5 µg | 4.12 - 4.2 µL/min | |
| Apparent Volume of Distribution (steady-state) | Intracameral | 4.5 µg | 673 - 690 µL | |
| Terminal Half-life | Intracameral | 4.5 µg | 3.4 h | |
| Absolute Bioavailability | Topical (1% suspension) | 500 µg | 0.10% - 0.11% | |
| Plasma/Whole Blood | ||||
| Elimination Half-life | Intravenous | 0.75 mg/kg | > 2 weeks | |
| Whole Blood/Plasma Concentration Ratio | Intravenous | 0.75 mg/kg | ~400-950 (after 8h) |
Table 2: Pharmacodynamics of this compound in Various Animal Models
| Animal Model | Condition | This compound Concentration | IOP Reduction (Mean ± SD) | Aqueous Flow Reduction (Mean ± SD) | Reference |
| Rabbit | Normotensive | 1% | 2.5 ± 1.9 mmHg | 0.50 ± 0.65 µL/min | |
| Normotensive | 1% | 5.2 mmHg (max) | Not Reported | ||
| Water-Loading OHT | 1% | 5.0 mmHg (max) | Not Reported | ||
| Monkey (Cynomolgus) | Laser-Induced OHT | 1% | 7.3 ± 8.8 mmHg | 0.69 ± 1.10 µL/min | |
| Laser-Induced OHT | 1% | 7.3 mmHg | 0.7 µL/min | ||
| Rat | Hydrogel-Induced OHT | Not Specified | Significant reduction at 4h | Not Reported | |
| Cat | Healthy | 1% (q8h) | 1.91 mmHg | Not Reported | |
| Dog | Healthy | 1% (tid) | 1.42 mmHg (8.47%) | Not Reported |
Experimental Workflows
The following diagrams illustrate the typical workflows for in vivo this compound research in different animal models.
Experimental Workflow for Pharmacokinetic Studies in Rabbits
Caption: A typical workflow for pharmacokinetic evaluation of this compound in rabbits.
Experimental Workflow for Efficacy Studies in a Monkey Ocular Hypertension Model
Caption: Workflow for assessing the efficacy of this compound in a laser-induced monkey model of ocular hypertension.
Anesthesia Protocols
Proper anesthesia is crucial for animal welfare and for obtaining accurate and reliable data. The choice of anesthetic agents can influence IOP.
Table 3: Anesthetic Regimens for Ophthalmic Research
| Animal Species | Anesthetic Agents | Dosage | Route | Notes | Reference |
| Rabbit | Ketamine + Xylazine | 35 mg/kg + 5 mg/kg | IM | Provides good surgical anesthesia. | |
| Ketamine + Medetomidine | 0.35 mg/kg + 0.25 mg/kg | IM | For surgical procedures. | ||
| Isoflurane | To effect | Inhalation | Can increase IOP in rabbits; premedication with ketamine-xylazine can mitigate this effect. | ||
| Monkey | Ketamine | 5-25 mg/kg | IM | Commonly used for chemical restraint. | |
| Ketamine + Dexmedetomidine | 5-10 mg/kg + 0.01-0.03 mg/kg | IM | Provides sedation and analgesia. | ||
| Isoflurane | 1-2% | Inhalation (with endotracheal tube) | For maintenance of general anesthesia. |
Conclusion
In vivo animal models are indispensable tools in the preclinical evaluation of this compound. Rabbits serve as a primary model for pharmacokinetic and initial efficacy screening, while monkey models of ocular hypertension provide a more translationally relevant platform for confirming IOP-lowering efficacy. The data and protocols summarized in this guide offer a valuable resource for researchers designing and conducting in vivo studies with this compound, ultimately contributing to a better understanding of its therapeutic potential in managing glaucoma and ocular hypertension.
Pharmacokinetics and Metabolism of Brinzolamide: A Technical Guide
Introduction
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of the carbonic anhydrase II isoenzyme (CA-II).[1][2] Commercially formulated as a 1% ophthalmic suspension (Azopt®), it is utilized in the management of ocular hypertension and open-angle glaucoma.[1][3] Its therapeutic effect is achieved by inhibiting CA-II in the ciliary processes of the eye, which slows the formation of bicarbonate ions, subsequently reducing sodium and fluid transport.[1][3] This action decreases the rate of aqueous humor production, leading to a reduction in intraocular pressure (IOP).[1][4][5] This technical guide provides an in-depth overview of the pharmacokinetics, metabolism, and associated experimental methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical efficacy and systemic safety profile of this compound are dictated by its ADME properties, particularly its unique distribution behavior.
1.1 Absorption Following topical ocular administration, this compound is absorbed through the cornea to exert its therapeutic effect.[6][7] The ophthalmic suspension formulation is designed to enhance the drug's residence time on the ocular surface, thereby increasing its availability.[8] Despite this, the absolute bioavailability in the aqueous humor is notably low, estimated to be around 0.10% to 0.11% in rabbit models.[8][9][10]
This compound is also absorbed into the systemic circulation; however, plasma concentrations are very low, generally remaining below the limit of detection (<10 ng/mL).[3] This is primarily due to its rapid and extensive binding to carbonic anhydrase in red blood cells.[3]
1.2 Distribution A defining pharmacokinetic feature of this compound is its extensive distribution into and strong binding with red blood cells (RBCs).[4][7] It demonstrates a high affinity for the CA-II enzyme abundant in erythrocytes.[1][3][6] This extensive sequestration in RBCs results in a very long elimination half-life in whole blood, approximately 111 days.[6][7][11] In systemic circulation, this compound is moderately bound to plasma proteins, with a binding rate of about 60%.[3][4][6]
1.3 Metabolism this compound undergoes metabolism primarily in the liver, mediated by the cytochrome P450 (CYP450) enzyme system.[6][7] Several isozymes are involved, including CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[6][7]
The primary metabolic pathway is N-de-ethylation, which produces the main metabolite, N-desethylthis compound.[4][6] This metabolite is also pharmacologically active, inhibiting carbonic anhydrase (predominantly CA-I in the presence of the parent drug) and accumulating in RBCs.[3] Other, less concentrated metabolites are formed through O-dealkylation and oxidation of the N-propyl side chain, resulting in N-desmethoxypropylthis compound and O-desmethylthis compound.[3][6][7]
1.4 Excretion this compound is eliminated from the body predominantly through renal excretion.[4][6] A significant portion, approximately 60%, is excreted in the urine as the unchanged parent drug.[3][11] The primary metabolite, N-desethylthis compound, along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites, are also found in the urine.[3][6][7]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for this compound, compiled from human and animal studies.
Table 1: General Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Source |
|---|---|---|---|
| Plasma Protein Binding | ~60% | Human | [3][4][6] |
| Whole Blood Half-Life (t½) | ~111 days | Human | [6][7][11] |
| Systemic Plasma Concentration | < 10 ng/mL | Human | [3] |
| Unchanged Drug in Urine | ~60% | Human |[3][11] |
Table 2: Ocular and Systemic Pharmacokinetic Parameters in Rabbits
| Administration | Parameter | Value | Compartment | Source |
|---|---|---|---|---|
| Topical (1% suspension) | Absolute Bioavailability | 0.10% - 0.11% | Aqueous Humor | [8][9] |
| Intracameral (4.5 µg) | Clearance (CL) | 4.12 - 4.2 µL/min | Aqueous Humor | [8][9] |
| Apparent Volume of Distribution (Vss) | 673 - 690 µL | Aqueous Humor | [8][9] | |
| Terminal Half-Life (t½) | 3.4 hours | Aqueous Humor | [8][9] | |
| Intravenous (0.75 mg/kg) | Elimination Half-Life (t½) | > 2 weeks | Plasma & Whole Blood | [8][9] |
| | Whole Blood / Plasma Ratio | 400 - 950 | Blood |[8] |
Table 3: this compound Concentrations in Human Samples (Median)
| Matrix | Analyte | Concentration | Source |
|---|---|---|---|
| Urine | This compound | 109.27 ng/mL | [12] |
| O-desmethyl-brinzolamide | 1.02 ng/mL | [12] |
| Hair | this compound | 3.26 ng/mg |[12] |
Experimental Methodologies
Detailed protocols are crucial for the accurate assessment of this compound's pharmacokinetics.
3.1 In Vivo Pharmacokinetic Studies in Rabbits A comprehensive characterization of this compound's ocular and systemic pharmacokinetics was performed in New Zealand White rabbits.[8][9][13]
-
Administration Protocols:
-
Topical: A single 50 µL dose of 1% this compound ophthalmic suspension was administered to both eyes.[13]
-
Intracameral: A 4.5 µg dose of fully solubilized this compound was injected directly into the anterior chamber.[8][9]
-
Intravenous: A 0.75 mg/kg dose of this compound solution was administered intravenously.[8][9]
-
-
Sample Collection and Analysis:
-
Biological samples, including aqueous humor, iris-ciliary body, plasma, and whole blood, were collected at various time points post-administration.[8][13]
-
This compound concentrations in the collected matrices were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[13]
-
-
Pharmacokinetic Analysis:
-
The resulting concentration-time data were analyzed using compartmental and noncompartmental models to determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.[13]
-
3.2 Quantification in Human Urine and Hair A rapid and sensitive method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed and validated for the simultaneous quantification of this compound and its metabolites in human urine and hair.[12]
-
Urine Sample Preparation: 100 µL of urine is diluted and centrifuged prior to analysis.[14]
-
Hair Sample Preparation: After washing, 25 mg of hair is incubated in an acidic buffer at 100°C for one hour. The resulting supernatant is collected for analysis following centrifugation.[14][15]
-
Instrumentation and Method:
3.3 In Vitro Plasma Protein Binding The extent of this compound's binding to plasma proteins was determined using pooled plasma samples from rabbits that had received intravenous administration.[13] The analysis revealed that 47% to 57% of the drug was bound to plasma proteins in rabbits, a value slightly lower than the ~60% reported for humans.[13]
This compound exhibits a unique and complex pharmacokinetic profile characterized by low systemic bioavailability after topical administration, extensive distribution into red blood cells, and a correspondingly long elimination half-life in whole blood. It is metabolized by multiple CYP450 enzymes, primarily CYP3A4, into an active primary metabolite and other minor metabolites, all of which are excreted mainly in the urine. The detailed experimental methodologies outlined provide a robust framework for the continued investigation and development of this compound and related carbonic anhydrase inhibitors. A thorough understanding of these pharmacokinetic and metabolic properties is essential for optimizing its therapeutic use and predicting potential drug-drug interactions.
References
- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural study of interaction between this compound and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medicine.com [medicine.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Comprehensive Ocular and Systemic Pharmacokinetics of this compound in Rabbits After Intracameral, Topical, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erepo.uef.fi [erepo.uef.fi]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Brinzolamide Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Brinzolamide in various matrices. The protocols are intended for use by researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] Accurate and precise measurement of this compound concentrations in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document outlines several validated analytical methods for this purpose, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Mechanism of Action of this compound
This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[2][3] The inhibition of CA-II in the ciliary processes of the eye reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion.[1][4] This leads to a reduction in intraocular pressure.[4]
References
Brinzolamide in Ocular Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of brinzolamide in ocular hypertension research. This compound is a potent and specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion.[1][2][3][4][5] Its application in ophthalmology is primarily for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[2][6]
Mechanism of Action
This compound lowers IOP by inhibiting CA-II in the ciliary processes of the eye.[2][3][7] This inhibition reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately suppressing the secretion of aqueous humor.[2][7][8] This leads to a decrease in intraocular pressure. Some studies also suggest a secondary effect of this compound on ocular blood flow, potentially through local acidosis leading to vasodilation.[1][4][5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in reducing intraocular pressure (IOP) and aqueous humor flow from various studies.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Monotherapy
| Study Population | This compound Concentration & Dosing | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Comparator & Dosing | Comparator Mean IOP Reduction (mmHg) | Study Duration |
| Patients with open-angle glaucoma or ocular hypertension | 1% twice daily (b.i.d.) | 2.7 - 3.9 | 13.2% - 16.7% | Timolol 0.5% b.i.d. | 4.7 - 5.6 | 18 months[9] |
| Patients with open-angle glaucoma or ocular hypertension | 1% three times daily (t.i.d.) | 2.8 - 3.8 | 16.6% - 19.1% | Dorzolamide 2.0% t.i.d. | 4.3 - 4.9 | 3 months[6] |
| Patients with open-angle glaucoma | 1% b.i.d. | 4.8 | 17% | Timolol 0.5% b.i.d. | 5.7 | 6 weeks[1] |
| Dose-response study | 0.3% b.i.d. | 3.0 | 11.3% | - | - | Not Specified[1][10] |
| Dose-response study | 1% b.i.d. | 4.3 | 16.1% | - | - | Not Specified[1][10] |
| Dose-response study | 2% b.i.d. | 4.4 | 16.1% | - | - | Not Specified[1] |
| Dose-response study | 3% b.i.d. | 4.2 | 15.4% | - | - | Not Specified[1][10] |
| Healthy Dogs | 1% t.i.d. | 1.42 | 8.47% | Control Eye | 1.02 (6.24%) less than treated eye | 4 days[11] |
Table 2: Effect of this compound on Aqueous Humor Dynamics
| Study Population | This compound Concentration & Dosing | Reduction in Aqueous Flow (µL/min) | Effect on Outflow Facility | Effect on Uveoscleral Outflow |
| Monkeys with ocular hypertension | 1% twice daily | 0.69 ± 1.10 | No significant effect | No significant effect[12] |
| Healthy Rabbits | 1% twice daily | 0.50 ± 0.65 | No significant effect | No significant effect[12] |
| Normal Human Subjects (Daytime) | 1% (single dose) | 0.47 ± 0.20 | Not specified | Not specified[13] |
| Normal Human Subjects (Nighttime) | 1% (single dose) | 0.16 ± 0.12 | Not specified | Not specified[13] |
Table 3: Adverse Events Associated with this compound 1% Ophthalmic Suspension
| Adverse Event | Incidence | Comparator (Dorzolamide 2.0%) Incidence |
| Blurred Vision | 3% - 8% | Not Specified[1][4] |
| Ocular Discomfort (burning/stinging) | 1.8% - 5.9% | 10.7%[1][4][6] |
| Eye Pain | 0.7% - 4.0% | Not Specified[1][4] |
| Taste Perversion | 3.7% (b.i.d.) - 6.8% (t.i.d.) | 5.3% (t.i.d.)[6] |
Experimental Protocols
Protocol 1: Evaluation of IOP-Lowering Efficacy in an Animal Model of Ocular Hypertension
This protocol describes a general procedure for assessing the efficacy of this compound in reducing IOP in a rabbit model of ocular hypertension.
1. Animal Model:
-
Induction of Ocular Hypertension: Various methods can be used, including laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into the episcleral veins.[16]
2. Materials:
-
This compound ophthalmic suspension (e.g., 1%).
-
Vehicle control (placebo).
-
Tonometer (e.g., pneumatonometer) for IOP measurement.[12]
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
3. Procedure:
-
Baseline IOP Measurement: Acclimatize rabbits and measure baseline IOP at various time points over several days to establish a diurnal curve.
-
Treatment Administration: Randomly assign animals to treatment groups (e.g., this compound, vehicle control). Instill a single drop of the assigned treatment into the lower conjunctival sac of one eye at specified intervals (e.g., twice daily). The contralateral eye can serve as a control.
-
IOP Monitoring: Measure IOP at predetermined time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours) for the duration of the study.
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group and compare the results using appropriate statistical methods.
Protocol 2: Assessment of Aqueous Humor Dynamics using Fluorophotometry
This protocol outlines the use of fluorophotometry to measure the effect of this compound on aqueous humor flow.
1. Subjects:
2. Materials:
-
This compound ophthalmic suspension.
-
Vehicle control.
-
Sodium fluorescein (sterile solution for injection or topical application).
-
Fluorophotometer.
3. Procedure:
-
Fluorescein Administration: Administer fluorescein systemically (intravenous injection) or topically.
-
Baseline Measurements: After fluorescein administration, perform baseline fluorophotometry measurements to determine the initial rate of fluorescein clearance from the anterior chamber, which is indicative of the aqueous humor flow rate.
-
Treatment: Instill this compound or vehicle into the eyes.
-
Post-Treatment Measurements: Repeat fluorophotometry measurements at specified time points after treatment to determine the new rate of fluorescein clearance.
-
Calculation of Aqueous Flow: The rate of aqueous humor flow is calculated based on the change in fluorescein concentration in the anterior chamber over time.
Protocol 3: Formulation of this compound Nanoemulsions for Enhanced Ocular Delivery
This protocol provides a method for preparing this compound nanoemulsions to potentially improve its bioavailability.[14]
1. Materials:
-
This compound powder.
-
Oil phase (e.g., castor oil).
-
Surfactant (e.g., Tween 80).
-
Co-surfactant (e.g., Transcutol P).
-
Purified water.
2. Method (Spontaneous Emulsification): [14]
-
Preparation of the Oil Phase: Dissolve this compound in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is obtained.
-
Formation of Nanoemulsion: Add the oil phase dropwise to the aqueous phase (purified water) under continuous stirring.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.
Visualizations
Caption: this compound's mechanism of action in reducing aqueous humor secretion.
Caption: A typical workflow for preclinical evaluation of this compound.
Caption: Logical relationship of this compound's effects in ocular hypertension.
References
- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Nanocarrier-based Drug Delivery of this compound for Ocular Diseases: A Mini-Review | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of this compound 1% ophthalmic suspension (Azopt) as a primary therapy in patients with open-angle glaucoma or ocular hypertension. This compound Primary Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The long-term safety and efficacy of this compound 1.0% (azopt) in patients with primary open-angle glaucoma or ocular hypertension. The this compound Long-Term Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound and dorzolamide on aqueous humor flow in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Development and Evaluation of the Therapeutic Efficacy of this compound Containing Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Brinzolamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Brinzolamide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure in the treatment of glaucoma and ocular hypertension.[1] Accurate and precise analytical methods are crucial for quality control, stability studies, and formulation development. This note outlines validated chromatographic conditions, sample preparation procedures, and method validation parameters compiled from various studies.
Chromatographic Methods for this compound Analysis
A variety of RP-HPLC methods have been successfully developed for the determination of this compound in bulk drug substances and pharmaceutical formulations, such as ophthalmic suspensions. The methods typically utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier. Detection is commonly performed using a UV detector at approximately 254 nm.[2][3]
Below is a summary of different HPLC methods from published literature, providing a comparative overview of the conditions used.
Table 1: Summary of HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (Simultaneous with Timolol) |
| Stationary Phase (Column) | Phenomenex C18 (150 x 4.6 mm, 5µm)[3] | Cosmosil C18 (250 x 4.6 mm, 5µm)[4] | Hanbon Phecda C18 (250 x 4.6 mm)[2] | Eurospher C18 (250 x 4.6 mm, 5µm)[5] |
| Mobile Phase | 0.1% Formic Acid : Methanol (65:35 v/v)[3] | Acetonitrile : KH2PO4 Buffer (40:60 v/v)[4] | Methanol : Water (60:40 v/v)[2] | Triethylamine (pH 3.5) : Acetonitrile (20:80 v/v)[5] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 0.8 mL/min[2] | 0.5 mL/min[5] |
| Detection Wavelength | 254 nm[3] | 254 nm[4] | 254 nm[2] | Not Specified |
| Injection Volume | 10 µL[3] | Not Specified | 20 µL[2] | 5 µL[5] |
| Column Temperature | Ambient[3] | Not Specified | Not Specified | Ambient[5] |
| Retention Time (this compound) | ~3.5 min[3] | ~6.6 min[4] | ~6.3 min[2] | ~5.6 min[5] |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the analysis of this compound.
Protocol 1: Assay of this compound in Bulk and Ophthalmic Suspension
This protocol is adapted from a validated stability-indicating method and is suitable for routine quality control.[3]
A. Materials and Reagents
-
This compound Reference Standard
-
This compound Ophthalmic Suspension (e.g., 1% w/v)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade)
B. Equipment
-
HPLC system with UV Detector
-
Phenomenex C18 column (150 x 4.6 mm, 5µm) or equivalent
-
Sonicator
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
C. Preparation of Mobile Phase
-
Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1000 mL of HPLC grade water.
-
Mix the 0.1% formic acid solution with methanol in a ratio of 65:35 (v/v).
-
Degas the mobile phase by sonicating for 10-15 minutes.
D. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.[3]
-
Add about 7 mL of the mobile phase and sonicate for 5 minutes to dissolve.[3]
-
Make up the volume to 10 mL with the mobile phase and mix well.
E. Preparation of Working Standard Solutions (2-10 µg/mL)
-
Prepare working standards by taking appropriate aliquots from the standard stock solution and diluting with the mobile phase to achieve concentrations in the range of 2-10 µg/mL.[3]
F. Preparation of Sample Solution (from 1% Ophthalmic Suspension)
-
Purchase a commercially available 1% w/v this compound suspension.[3]
-
Transfer 1 mL of the suspension into a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of diluent (HPLC water was used in the reference) and sonicate to disperse.[3]
-
Make up the volume to 100 mL with the diluent. This yields a stock solution of 100 µg/mL.
-
Further dilute 0.6 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 6 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
G. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for this compound. The retention time is expected to be around 3.5 minutes.[3]
Protocol 2: Forced Degradation Studies (Stability-Indicating)
To ensure the method is stability-indicating, forced degradation studies are performed to demonstrate that the analyte peak is free from interference from any degradants.
A. Preparation of Stock Solution for Degradation (1000 µg/mL)
-
Prepare a stock solution of this compound as described in Protocol 1, Section D.
B. Degradation Conditions
-
Acid Degradation: To 1 mL of stock solution, add 1 mL of 0.1N HCl. Reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to a final concentration of ~6 µg/mL with mobile phase.[3]
-
Alkaline Degradation: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to a final concentration of ~6 µg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 5% Hydrogen Peroxide. Reflux for 30 minutes at 60°C. Cool and dilute to a final concentration of ~6 µg/mL.[3]
-
Thermal Degradation: Place the solid drug powder in an oven at 105°C for 1 hour.[3] Then, prepare a solution of ~6 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) in a UV chamber for 36 hours.[6] Dilute to a final concentration of ~6 µg/mL.
C. Analysis
-
Inject the stressed samples into the HPLC system and record the chromatograms.
-
Analyze the chromatograms for the appearance of new peaks (degradants) and the decrease in the area of the this compound peak. The method is considered stability-indicating if the degradant peaks are well-resolved from the main drug peak.
Method Validation Summary
The analytical methods have been validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Analysis
| Parameter | Result (Method 1)[3] | Result (Method 2)[4] | Result (Method 3)[2] | Result (Method 4)[7] |
| Linearity Range (µg/mL) | 2 - 10 | 100 - 500 | 1 - 100 | 5 - 100 |
| Correlation Coefficient (R²) | > 0.999 | 0.998 | 0.9999 | 0.9994 |
| Regression Equation | y = 20013x - 10108 | y = 441.8x + 1132 | y = 40112x + 29803 | y = 15043x - 3093 |
| Accuracy (% Recovery) | 99.88% | Not Specified | Not Specified | 99.13% - 100.79% |
| Precision (% RSD) | < 2% | Not Specified | Not Specified | Low %RSD |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 0.25 |
| LOQ (µg/mL) | Not Specified | Not Specified | 0.25 | 0.75 |
| Specificity | Specific | Specific | Specific | Specific |
| Robustness | Robust | Robust | Not Specified | Not Specified |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Method Validation Parameters Diagram
Caption: Logical relationships in HPLC method validation.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. ijrar.com [ijrar.com]
- 7. Analytical method development for this compound stability. [wisdomlib.org]
Brinzolamide Formulations for Sustained Ocular Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of sustained-release formulations of brinzolamide, a carbonic anhydrase inhibitor used in the management of glaucoma. The information compiled herein is intended to guide researchers in formulating advanced drug delivery systems that can enhance therapeutic efficacy, improve patient compliance, and reduce side effects associated with conventional this compound eye drops.
Introduction to Sustained-Release Formulations for this compound
This compound effectively lowers intraocular pressure (IOP) by inhibiting carbonic anhydrase in the ciliary processes of the eye, which in turn reduces the production of aqueous humor.[1][2][3] Conventional ophthalmic suspensions of this compound, such as Azopt®, require frequent administration (typically three times a day), which can lead to poor patient adherence.[4] Furthermore, the rapid precorneal clearance of eye drops results in low bioavailability of the drug.[5]
Sustained-release formulations offer a promising solution to these challenges by prolonging the residence time of the drug in the eye and providing controlled drug release. This can lead to a reduction in dosing frequency, improved therapeutic outcomes, and a better safety profile.[6] Various nanotechnology-based approaches, including nanoparticles, liposomes, nanoemulsions, and in-situ gelling systems, have been explored for the sustained delivery of this compound.[2]
This compound's Mechanism of Action
This compound is a highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme that is abundant in the ciliary body epithelium.[2][4][7] The inhibition of CA-II reduces the formation of bicarbonate ions (HCO3-) from carbon dioxide and water.[1][8] This decrease in bicarbonate production subsequently reduces the transport of sodium and fluid into the posterior chamber of the eye, leading to a decrease in aqueous humor secretion and a reduction in intraocular pressure.[2][9][10]
Quantitative Data Summary of this compound Formulations
The following tables summarize key quantitative data from various studies on sustained-release this compound formulations.
Table 1: Nanoparticle-Based Formulations
| Formulation Type | Polymer/Components | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| PLGA Nanoparticles | Poly(lactic-co-glycolic) acid (PLGA) | 129.6 ± 1.5 to 350.9 ± 8.5 | 38.93 - 74.18 | Biphasic: ~54% burst release in 3h, followed by sustained release up to 65h. | [5][11] |
| Core-Shell Nanoparticles | PLGA, Phosphatidylserine | 571 ± 27.02 | 88.13 ± 6.43 | Sustained release in simulated tear fluid. | [12] |
| Liquid Crystalline Nanoparticles | Glyceryl monooleate (GMO), Poloxamer 407 | Not specified | Not specified | Prolonged release compared to commercial product (Azopt®). | [3][13] |
| Mucoadhesive Nanocapsules | Chitosan, Pectin | 217.01 ± 0.21 to 240.05 ± 0.08 | Not specified | Erosion-diffusion release over 8 hours. | [7][14] |
| Hydrogel-encapsulated Nanoparticles | PEG-PLGA, Oxidized hyaluronic acid, Carboxymethyl chitosan | 40.76 | Not specified | 86% cumulative release over 14 days. | [15] |
Table 2: Other Sustained-Release Formulations
| Formulation Type | Key Components | Key Parameter | Value | In Vitro Release Profile | Reference |
| Liposomes | Not specified | Particle Size | 84.33 ± 2.02 nm | Biphasic: initial burst release followed by sustained release. | [9][16] |
| Liposomes | Not specified | Entrapment Efficiency | 98.32 ± 1.61% | Biphasic: initial burst release followed by sustained release. | [9][16] |
| Nanoemulsion | Isopropyl myristate, Tween-80, Transcutol-P | Droplet Size | 41.69 nm | Prolonged release of 78.08% within 7 hours. | [6] |
| Nanoemulsion | Triacetin, Capryol 90, Brij 35, Labrasol | Release Efficiency | Sustained release compared to Azopt®. | All developed formulations exhibited a sustained release pattern. | [17] |
| Ocuserts | HPMC K4M, HPMC E50, Eudragit E100 | Drug Release | 82.00% ± 0.594 at 24 hours. | Controlled release over 24 hours. | [18] |
| In-situ Gelling System | Poloxamer F127, Carbopol 934P | Drug Release | Diffusion-controlled release over 8 hours. | Diffusion-controlled release over 8 hours. | [1] |
| Drug-Eluting Contact Lenses | Balafilcon A silicone hydrogel | Drug Release | Gradual release up to 84 hours. | Followed Higuchi model of release. | [10][19][20] |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the oil-in-water (O/W) emulsion-solvent evaporation method.[5][11][16]
Materials:
-
This compound
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Ethyl acetate or Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) or Pluronic F-68
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 10-30 mg) and PLGA (e.g., 100-200 mg) in a suitable organic solvent like ethyl acetate or DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA or Pluronic F-68, in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed vortexing or homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water to remove any residual surfactant and un-encapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and further characterization.
In Vitro Drug Release Study
This protocol utilizes a dialysis method to assess the in vitro release of this compound from the formulated nanoparticles.[5]
Materials:
-
This compound-loaded nanoparticles
-
Simulated Tear Fluid (STF), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of STF.
-
Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag and seal it.
-
Release Medium: Immerse the dialysis bag in a larger volume of STF (the release medium) to ensure sink conditions.
-
Incubation: Place the entire setup in a shaking incubator or water bath maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed STF.
-
Drug Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Ocular Irritation Study (Modified Draize Test)
This protocol provides a general guideline for assessing the ocular irritancy of a this compound formulation in an animal model, typically rabbits. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[11][13]
Materials:
-
Test formulation (this compound sustained-release system)
-
Control (e.g., physiological saline or blank formulation)
-
Albino rabbits
-
Ophthalmoscope
Procedure:
-
Animal Acclimatization: Acclimate the rabbits to the laboratory conditions for a sufficient period before the experiment.
-
Baseline Examination: Examine the eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.
-
Instillation: Instill a small, precise volume (e.g., 50 µL) of the test formulation into the lower conjunctival sac of one eye of each rabbit. The other eye can serve as a control, receiving the control solution.
-
Observation: Observe the eyes at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Grade the ocular reactions (conjunctival redness, chemosis, and discharge; corneal opacity; and iritis) based on a standardized scoring system (e.g., the Draize scale).
-
Data Analysis: Calculate the total irritation score for each animal at each time point. The formulation is considered non-irritating if no significant signs of irritation are observed.
Formulation Development Workflow
The development of a sustained-release ophthalmic formulation is a multi-step process that requires careful consideration of various factors to ensure the final product is safe, effective, and stable.
This comprehensive workflow outlines the critical stages from initial drug characterization to regulatory submission, providing a roadmap for the systematic development of sustained-release this compound formulations.[21][22] Each phase involves rigorous testing and optimization to ensure the final product meets the required quality standards for ophthalmic use.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modernretina.com [modernretina.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. ecetoc.org [ecetoc.org]
- 14. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. complexgenerics.org [complexgenerics.org]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. Co-delivery of this compound and miRNA-124 by biodegradable nanoparticles as a strategy for glaucoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. Ophthalmic Formulation Development | VxP Pharma [vxppharma.com]
Application Notes and Protocols for Spectrophotometric Determination of Brinzolamide
These application notes provide detailed protocols for the quantitative determination of Brinzolamide in bulk and pharmaceutical formulations using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.
Method 1: Direct UV Spectrophotometry
Principle:
Direct UV spectrophotometry is a straightforward method based on the inherent ultraviolet absorbance of this compound. The concentration of the drug is determined by measuring its absorbance at a specific wavelength (λmax), where it exhibits maximum absorption of light. This method is valued for its simplicity and speed. Different solvents can influence the λmax.
Experimental Protocols
Protocol 1.1: Using Ethanol as Solvent
-
Reagent and Instrument Preparation:
-
Ethanol (AR grade).
-
A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Calibrated analytical balance and volumetric flasks.
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve it in a small amount of ethanol in a 100 mL volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with ethanol to obtain a concentration of 100 µg/mL.
-
-
Preparation of Working Standard Solutions & Calibration Curve:
-
From the stock solution, prepare a series of dilutions in the concentration range of 4-12 µg/mL using ethanol.
-
Scan each dilution from 400 nm to 200 nm against ethanol as a blank to determine the absorbance maximum (λmax). The λmax for this compound in ethanol is reported to be 254 nm.
-
Measure the absorbance of each working standard solution at 254 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Sample Solution (from Ophthalmic Suspension):
-
Take a volume of the ophthalmic suspension equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of ethanol and sonicate for 20 minutes to extract the drug.
-
Make up the volume to 100 mL with ethanol and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
-
Dilute the filtrate with ethanol to obtain a final concentration within the linearity range (4-12 µg/mL).
-
-
Analysis:
-
Measure the absorbance of the final sample solution at 254 nm against ethanol as a blank.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Protocol 1.2: Using Methanol:Water (70:30) as Solvent
-
Reagent and Instrument Preparation:
-
Methanol and Purified Water (HPLC grade). Prepare a 70:30 (v/v) mixture.
-
A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 50 mg of this compound standard and dissolve it in the Methanol:Water (70:30) solvent mixture in a 100 mL volumetric flask to get a 500 µg/mL solution.
-
-
Working Solution and Measurement:
-
Dilute the stock solution with the solvent mixture to a suitable concentration (e.g., 9 µg/mL).
-
Scan the solution from 400-200 nm to determine the λmax, which is reported to be 272 nm in this solvent.
-
Prepare calibration standards in the desired range and measure absorbance at 272 nm.
-
-
Sample Preparation and Analysis:
-
Follow the sample preparation steps from Protocol 1.1, using the Methanol:Water (70:30) mixture as the solvent.
-
Measure the absorbance of the final sample solution at 272 nm and calculate the concentration.
-
Quantitative Data Summary for Direct UV Methods
| Parameter | Method 1.1 (Ethanol) | Method 1.2 (Methanol:Water) | Method (Methanol, Simultaneous with Timolol) | Method (Methanol, Simultaneous with Brimonidine) |
| λmax | 254 nm | 272 nm | 252 nm / 265 nm | 253 nm |
| Linearity Range | 4 - 12 µg/mL | Not explicitly stated, but 9 µg/mL used. | 6 - 36 µg/mL | 5 - 35 µg/mL |
| Regression Equation | y = 0.0231x – 0.016 | Not provided | Not provided | Not provided |
| Correlation (R²) | 0.9992 | Not provided | Not provided | Not provided |
| LOD | 0.334 µg/mL | Not provided | Not provided | Not provided |
| LOQ | 1.013 µg/mL | Not provided | Not provided | Not provided |
| Accuracy (% Recovery) | 101.12% (Average) | Not provided | Not provided | Not provided |
| Precision (%RSD) | Intraday: 0.664%, Interday: 0.618% | Not provided | Not provided | Not provided |
Workflow Diagram: Direct UV Spectrophotometry
Caption: General workflow for this compound analysis by direct UV spectrophotometry.
Method 2: Charge-Transfer Complexation (Colorimetric Method)
Principle:
This method involves the reaction of this compound, which acts as an electron donor, with an electron acceptor (also known as a π-acceptor). This interaction forms a colored charge-transfer complex that can be quantified using a spectrophotometer in the visible range. This technique enhances specificity and can be used when the UV spectrum is subject to interference from excipients.
Experimental Protocols
Protocol 2.1: Reaction with p-chloranilic acid (p-CA)
-
Reagent and Instrument Preparation:
-
p-chloranilic acid (p-CA) solution (concentration to be optimized, typically in mg/mL range) in acetonitrile.
-
Acetonitrile (AR grade).
-
A double-beam UV-Visible spectrophotometer.
-
-
Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of this compound in acetonitrile (e.g., 200 µg/mL).
-
-
Reaction and Calibration Curve:
-
In a series of 10 mL volumetric flasks, add varying aliquots of the this compound stock solution to create final concentrations in the range of 24-144 µg/mL.
-
To each flask, add a fixed volume of the p-CA reagent solution.
-
Allow the reaction to proceed for the optimized time at room temperature.
-
Dilute to the mark with acetonitrile.
-
Measure the absorbance of the resulting red-colored product at its λmax of 521 nm against a reagent blank.
-
Plot the calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Analysis:
-
Prepare the sample solution as described in Protocol 1.1, but using acetonitrile as the solvent.
-
Take an aliquot of the final diluted sample filtrate and react it with the p-CA reagent in the same manner as the standards.
-
Measure the absorbance at 521 nm and determine the concentration from the calibration curve.
-
Protocol 2.2: Reaction with Picric Acid (PA)
-
Reagent and Instrument Preparation:
-
Picric acid (PA) solution in chloroform.
-
Chloroform (AR grade).
-
A double-beam UV-Visible spectrophotometer.
-
-
Procedure:
-
Follow the same general steps as in Protocol 2.1, with the following modifications:
-
Use chloroform as the solvent for all solutions.
-
The linearity range for this method is 2-20 µg/mL.
-
The reaction forms a yellow-colored complex.
-
Measure the absorbance at the λmax of 407 nm.
-
-
Quantitative Data Summary for Charge-Transfer Methods
| Parameter | Method 2.1 (p-chloranilic acid) | Method 2.2 (Picric Acid) |
| Reagent | p-chloranilic acid (p-CA) | Picric Acid (PA) |
| Solvent | Acetonitrile | Chloroform |
| λmax | 521 nm | 407 nm |
| Color | Red | Yellow |
| Linearity Range | 24 - 144 µg/mL | 2 - 20 µg/mL |
| Stoichiometry | 1:1 (this compound:p-CA) | 1:1 (this compound:PA) |
Workflow Diagram: Charge-Transfer Complexation
Caption: General workflow for this compound analysis by colorimetric methods.
Application Notes and Protocols for Ophthalmic Delivery of Brinzolamide Nanocrystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Brinzolamide nanocrystals for ophthalmic drug delivery. This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1] Nanocrystal formulations offer a promising approach to enhance the ocular bioavailability and therapeutic efficacy of poorly water-soluble drugs like this compound.
Introduction to this compound Nanocrystals
Ophthalmic drug delivery is challenged by the eye's natural protective barriers, which often result in low drug absorption and the need for frequent administration. This compound, the active ingredient in commercially available formulations like Azopt®, is a poorly water-soluble drug, which can limit its dissolution rate and subsequent absorption into the aqueous humor.[2] Nanocrystal technology aims to overcome this limitation by reducing the drug particle size to the sub-micron range. This reduction in particle size increases the surface area-to-volume ratio, leading to enhanced saturation solubility and dissolution velocity. The improved dissolution and potential for increased corneal permeability can lead to better IOP reduction compared to conventional microcrystal suspensions.[3]
Formulation of this compound Nanocrystals
Two common methods for preparing this compound nanocrystals are wet media milling and emulsion-solvent evaporation.
Wet Media Milling
Wet media milling is a top-down approach that involves the mechanical attrition of coarse drug particles in a liquid dispersion medium containing milling media (e.g., ceramic beads) and a stabilizer.
Experimental Protocol: Wet Media Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of micronized this compound powder in an aqueous solution containing a stabilizer. Hydroxypropyl methylcellulose (HPMC) has been shown to be an effective stabilizer for this compound nanocrystals.[4] Other stabilizers such as polyvinyl alcohol (PVA) can also be used.
-
The concentration of the stabilizer should be optimized, typically in the range of 0.1% to 2% (w/v).
-
-
Milling Process:
-
Transfer the suspension to a milling chamber containing yttrium-stabilized zirconium oxide beads. The bead size is a critical parameter, with smaller beads (e.g., 0.1 mm to 0.5 mm) generally leading to smaller nanocrystals.[5]
-
Set the milling speed (stirrer speed) to an optimized level, typically between 1000 and 2500 rpm.[6]
-
Mill for a predetermined duration, which can range from a few hours to over 24 hours, depending on the desired particle size. Monitor the particle size periodically during milling to determine the endpoint.
-
-
Separation and Collection:
-
After milling, separate the nanocrystal suspension from the milling beads.
-
The resulting nanosuspension can be used directly for further characterization and formulation into eye drops.
-
Emulsion-Solvent Evaporation
The emulsion-solvent evaporation method is a bottom-up approach where the drug is first dissolved in a volatile organic solvent, and this solution is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, leading to the precipitation of the drug as nanocrystals.
Experimental Protocol: Emulsion-Solvent Evaporation
-
Preparation of the Organic Phase:
-
Dissolve this compound and a polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible volatile organic solvent like ethyl acetate or dichloromethane.[7]
-
-
Emulsification:
-
Prepare an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic F-68.
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion. The ratio of the organic to the aqueous phase should be optimized, with typical ratios being 1:5 or 1:10.[8]
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.[9] This leads to the precipitation of this compound-loaded polymeric nanoparticles.
-
-
Purification:
-
Wash the resulting nanoparticle suspension by centrifugation or dialysis to remove excess stabilizer and any unencapsulated drug.
-
Resuspend the purified nanoparticles in a suitable aqueous vehicle for ophthalmic administration.
-
Characterization of this compound Nanocrystals
Thorough characterization is essential to ensure the quality, stability, and performance of the nanocrystal formulations.
Table 1: Physicochemical Characterization of this compound Nanocrystal Formulations
| Formulation ID | Preparation Method | Stabilizer | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| BNM-HPMC | Wet Milling | HPMC | ~460 | - | - | [4] |
| BNM-TYL | Wet Milling | Tyloxapol | 135 ± 4 | - | -69.0 | [3] |
| BNE-PLGA | Emulsion-Solvent Evaporation | PVA | 129.6 ± 1.5 | 0.089 ± 0.028 | - | [7] |
| BLC-CH | Lipidic Nanoparticles | Chitosan | 125.13 ± 12.45 | 0.131 ± 0.06 | +9.31 ± 0.88 | [2] |
| Azopt® (Commercial) | - | - | 10,100 ± 318 | 1.28 | -61.3 | [3] |
Experimental Protocols: Characterization
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanocrystal suspension with purified water to an appropriate concentration.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute the nanosuspension in a suitable medium, typically 10 mM NaCl solution, to reduce ionic concentration effects.
-
Measure the electrophoretic mobility of the nanoparticles using a zetameter. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
-
Morphological Analysis:
-
Prepare a sample by placing a drop of the diluted nanosuspension on a carbon-coated grid and allowing it to dry.
-
Observe the morphology of the nanocrystals using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
In-Vitro Drug Release Study (Dialysis Bag Method):
-
Place a known amount of the this compound nanocrystal formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a receptor medium of simulated tear fluid (pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Table 2: Comparative In-Vitro Drug Release of this compound Formulations
| Formulation | Cumulative Release at 1h (%) | Cumulative Release at 2h (%) | Cumulative Release at 6h (%) | Reference |
| This compound-loaded LCNPs | 55.41 | 72.32 | - | [3] |
| Azopt® (Commercial) | 80.31 | 93.53 | - | [3] |
| This compound Nanoemulsion | - | - | > 70 | [10] |
| This compound Suspension | - | - | < 40 | [10] |
In-Vivo Evaluation
Preclinical in-vivo studies are crucial to assess the safety and efficacy of the developed this compound nanocrystal formulations.
Experimental Protocol: Ocular Irritation Study (Modified Draize Test)
-
Use healthy albino rabbits for the study.
-
Instill a small volume (e.g., 50 µL) of the nanocrystal formulation into the conjunctival sac of one eye of each rabbit. The other eye can serve as a control and receive a saline solution.
-
Observe the eyes for any signs of irritation, such as redness, swelling, and discharge, at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Score the ocular reactions based on a standardized scoring system to determine the irritation potential of the formulation.[11]
Experimental Protocol: Intraocular Pressure (IOP) Reduction Study
-
Induce ocular hypertension in a suitable animal model, such as rabbits or rats.
-
Administer a single drop of the this compound nanocrystal formulation to the hypertensive eyes.
-
Measure the IOP at various time intervals post-administration using a tonometer.
-
Compare the IOP reduction achieved with the nanocrystal formulation to that of a control group (e.g., receiving saline) and a group receiving the commercial this compound suspension.
Mechanism of Action and Signaling Pathway
This compound lowers IOP by inhibiting carbonic anhydrase II, an enzyme predominantly found in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion.[1]
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Workflows
Caption: Workflow for this compound nanocrystal preparation.
References
- 1. escholarship.org [escholarship.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Enhancement of therapeutic efficacy of this compound for Glaucoma by nanocrystallization and tyloxapol addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. ecetoc.org [ecetoc.org]
- 11. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brinzolamide-Loaded Microemulsion Formulation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in-vitro evaluation of brinzolamide-loaded microemulsions for ocular drug delivery. Microemulsions are thermodynamically stable, optically clear, and isotropic systems of oil, water, and surfactant, often in combination with a co-surfactant. They offer a promising platform to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound, a carbonic anhydrase inhibitor used to treat glaucoma.[1][2][3]
Formulation Development of this compound-Loaded Microemulsions
The development of a stable and effective this compound-loaded microemulsion involves a systematic approach, starting with the selection of appropriate excipients and culminating in the identification of an optimal formulation through the construction of pseudo-ternary phase diagrams.
Excipient Selection
The choice of oil, surfactant, and co-surfactant is critical to the formation and stability of the microemulsion. Isopropyl myristate (IPM) is a commonly used oil phase for this compound microemulsions due to the drug's good solubility in it.[1][2][3] A variety of non-ionic surfactants are employed, including Tween 80, Tween 20, Tween 60, Span 20, and Cremophor EL, often in combination with a co-surfactant like Transcutol-P or 2-propanol to further reduce interfacial tension and enhance the flexibility of the interfacial film.[1][3][4]
Construction of Pseudo-Ternary Phase Diagrams
Pseudo-ternary phase diagrams are used to identify the microemulsion existence region for a specific system of oil, surfactant/co-surfactant (Sₘᵢₓ), and water. This is achieved by titrating a mixture of the oil and Sₘᵢₓ with water.
Experimental Protocol: Construction of Pseudo-Ternary Phase Diagram
-
Prepare the Sₘᵢₓ: Prepare mixtures of the chosen surfactant and co-surfactant in various weight ratios (e.g., 1:1, 2:1, 1:2).
-
Prepare Oil-Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Water Titration: Titrate each oil-Sₘᵢₓ mixture with distilled water dropwise under constant stirring at room temperature.
-
Observation: After each addition of water, visually inspect the mixture for transparency and homogeneity. The endpoint of the titration is the point where the mixture becomes turbid or shows phase separation.
-
Plotting the Diagram: The amounts of oil, Sₘᵢₓ, and water at each endpoint are plotted on a triangular coordinate system to delineate the boundaries of the microemulsion region.
Preparation of this compound-Loaded Microemulsion
Once the microemulsion region is identified, formulations with desired component ratios are selected for loading with this compound.
Experimental Protocol: Preparation of this compound-Loaded Microemulsion
-
Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in the oil phase with the aid of gentle heating or sonication if necessary.
-
Add Sₘᵢₓ: To the this compound-oil mixture, add the predetermined amount of the Sₘᵢₓ and mix thoroughly.
-
Add Aqueous Phase: Slowly add the aqueous phase (distilled water or a suitable buffer) to the oil-Sₘᵢₓ mixture drop by drop with continuous stirring until a clear and transparent microemulsion is formed.
Physicochemical Characterization of this compound-Loaded Microemulsions
The prepared microemulsions are characterized for various physicochemical properties to ensure their quality and suitability for ocular delivery.
Droplet Size and Polydispersity Index (PDI) Analysis
Droplet size and PDI are critical parameters that influence the stability and bioavailability of the microemulsion. They are typically measured by dynamic light scattering (DLS).
Experimental Protocol: Droplet Size and PDI Measurement
-
Sample Preparation: Dilute the microemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters of the DLS instrument (e.g., Zetasizer) such as temperature (typically 25°C), scattering angle (e.g., 90°), and laser wavelength.
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument software will provide the average droplet size (Z-average) and the PDI.
Zeta Potential Measurement
Zeta potential is an indicator of the surface charge of the microemulsion droplets and is a key predictor of its physical stability. Higher absolute zeta potential values (typically > ±30 mV) indicate better stability due to electrostatic repulsion between droplets.
Experimental Protocol: Zeta Potential Measurement
-
Sample Preparation: Dilute the microemulsion sample with distilled water.
-
Instrument Setup: Use a DLS instrument with a zeta potential measurement capability. Set the appropriate parameters for the measurement.
-
Measurement: Load the sample into a specialized zeta potential cell and perform the measurement.
Viscosity Measurement
The viscosity of the microemulsion is an important parameter for topical application, affecting the residence time of the formulation on the ocular surface.
Experimental Protocol: Viscosity Measurement
-
Instrument: Use a Brookfield viscometer or a similar rheometer.
-
Sample Preparation: Place a suitable amount of the undiluted microemulsion in the instrument's sample holder.
-
Measurement: Measure the viscosity at a controlled temperature (e.g., 25°C) and a specified shear rate.
Refractive Index and pH Measurement
The refractive index is measured to confirm the isotropic nature of the microemulsion. The pH of the formulation should be within the physiologically acceptable range for ocular administration (typically around 7.4).
Experimental Protocol: Refractive Index and pH Measurement
-
Refractive Index: Use an Abbe refractometer to measure the refractive index of the undiluted microemulsion at 25°C.
-
pH: Use a calibrated pH meter to measure the pH of the undiluted microemulsion at 25°C.
In-Vitro Drug Release Studies
In-vitro drug release studies are performed to evaluate the rate and extent of this compound release from the microemulsion formulation. The dialysis membrane method is commonly employed for this purpose.
Experimental Protocol: In-Vitro Drug Release Using Dialysis Membrane Method
-
Preparation of Release Medium: Prepare a simulated tear fluid (STF) solution. A common composition is 0.67 g NaCl, 0.2 g NaHCO₃, and 0.008 g CaCl₂·2H₂O in 100 mL of distilled water. The pH should be adjusted to 7.4.
-
Dialysis Membrane Preparation: Cut a piece of dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa) and soak it in the release medium for a specified period (e.g., 12 hours) before use.
-
Experimental Setup:
-
Use a Franz diffusion cell apparatus.
-
Fill the receptor compartment with the STF and maintain the temperature at 32 ± 0.5°C to mimic the ocular surface temperature.
-
Mount the pre-soaked dialysis membrane between the donor and receptor compartments.
-
Place a known amount of the this compound-loaded microemulsion (e.g., 1 g) in the donor compartment.
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Drug Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Data Presentation
The following tables summarize quantitative data from various studies on this compound-loaded microemulsions, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Composition of Optimized this compound Microemulsion Formulations
| Formulation Code | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Aqueous Phase (% w/w) | This compound (% w/w) | Reference |
| F-A | Isopropyl Myristate (8) | Tween 80 (38) | 2-Propanol (38) | Water (16) | 2.0 | [4] |
| F-B | Isopropyl Myristate (9) | Tween 20 (40) | 2-Propanol (40) | Water (11) | 2.0 | [4] |
| F-C | Isopropyl Myristate (8) | Tween 60 (40) | 2-Propanol (40) | Water (12) | 1.0 | [4] |
| Opti-ME | Isopropyl Myristate | Tween 80 | Transcutol-P | Water | N/A | [2][3] |
| ME-1 | Isopropyl Myristate | Tween 80, Span 20, Cremophor EL | N/A | Water | 0.2, 0.5, 1.0 | [1] |
Table 2: Physicochemical Characterization of this compound Microemulsions
| Formulation Code | Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cps) | pH | In-Vitro Release (%) | Reference |
| F-A | ~50 | N/A | N/A | N/A | 7.2 | >99.9% in 10h | [4] |
| F-B | ~50 | N/A | N/A | N/A | 7.4 | >99.9% in 4h | [4] |
| F-C | ~50 | N/A | N/A | N/A | 7.8 | >99.9% in 7h | [4] |
| Opti-ME | 41.69 | N/A | -9.496 | 170.8 | 7.646 | 78.08% in 7h | [2][3] |
Visualizations
The following diagrams illustrate the workflow for developing and characterizing this compound-loaded microemulsions and the logical relationships between formulation components and the final product's characteristics.
Caption: Experimental workflow for this compound microemulsion.
Caption: Formulation factors affecting microemulsion properties.
References
- 1. Frontiers | Formulation and evaluation of ophthalmic microemulsion for enhanced topical administration of this compound [frontiersin.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Optimization of this compound Loaded Microemulsion using Formulation by Design Approach: Characterization and In-vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Brinzolamide Stability and Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experiments with Brinzolamide.
Frequently Asked Questions (FAQs)
1. What are the main factors that affect the stability of this compound?
This compound is susceptible to degradation under several conditions. The primary factors influencing its stability are:
-
pH: this compound's aqueous solubility and stability are pH-dependent. It exhibits minimal solubility at neutral pH, with increased solubility and potential for degradation at more acidic or basic pH values.[1]
-
Oxidation: Oxidative conditions, particularly in the presence of agents like hydrogen peroxide, can cause significant degradation of this compound.[2][3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, especially in solution or suspension.[1]
-
Hydrolysis: this compound can undergo hydrolysis in both acidic and basic environments.[1][4]
In its solid, crystalline form, this compound is relatively stable when protected from light and moisture.[4][5]
2. My this compound solution/suspension is showing signs of instability (e.g., precipitation, color change). What could be the cause?
Several factors could be contributing to the observed instability:
-
pH Shift: A change in the pH of your formulation can alter this compound's solubility, leading to precipitation. The ideal pH for this compound ophthalmic suspensions is approximately 7.5.[6]
-
Incompatible Excipients: Certain excipients may interact with this compound, affecting its stability. It is crucial to assess the compatibility of all formulation components.
-
Microbial Contamination: Inadequate preservation can lead to microbial growth, which may alter the formulation's pH and cause degradation. Ophthalmic formulations typically include a preservative like benzalkonium chloride.[7]
-
Improper Storage: Exposure to high temperatures or light (for solutions) can accelerate degradation. This compound ophthalmic suspensions should be stored at controlled room temperature, typically between 4°C to 30°C (39°F to 86°F).
-
Particle Size and Aggregation (for suspensions): In suspensions, changes in particle size distribution or particle aggregation over time can be a sign of physical instability. This can be influenced by the manufacturing process and the choice of suspending agents like Carbomer 974P.[8][9]
3. I am observing unexpected peaks in my HPLC analysis of a this compound sample. What are the likely degradation products?
Forced degradation studies have identified several degradation products of this compound. The most common arise from:
-
Oxidative Degradation: Under oxidative stress, this compound can form hydroxylamine and oxime derivatives.[2][10] One study reported a 21% degradation under oxidative stress with 3% hydrogen peroxide.[3]
-
Acid and Base Hydrolysis: Hydrolytic degradation leads to the formation of multiple degradation products.[1][4][5] One study showed 11.3% degradation in 0.1 N HCl after 3 hours and 6.19% degradation in 0.1 N NaOH after 1 hour.[1]
-
Thermal Degradation: Heating can also lead to the formation of specific degradation products.[1]
-
Photodegradation: While generally stable to light in the solid state, prolonged exposure of this compound in solution to UV light can cause degradation.[1][4] A study reported 17.1% degradation after 6 hours of UV light exposure.[1]
A thorough characterization of these unexpected peaks using techniques like mass spectrometry (MS) is recommended for definitive identification.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results in this compound Stability-Indicating HPLC Assay
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Method Specificity | Ensure your HPLC method can resolve this compound from its potential degradation products. Review published stability-indicating methods for appropriate column chemistry (e.g., C18), mobile phase composition, and detector wavelength (typically 254 nm).[1][11][12] |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure proper degassing to prevent air bubbles. Verify the pH of the mobile phase, as small variations can affect retention times and peak shapes. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates (e.g., tailing, splitting), wash the column according to the manufacturer's instructions or replace it. |
| Sample Preparation Inconsistency | Ensure complete dissolution of the sample in the diluent. Use a consistent and validated sample preparation procedure. For suspensions, ensure uniform sampling after thorough mixing. |
| Instrument Malfunction | Check for leaks in the HPLC system. Ensure the detector lamp has sufficient energy. Calibrate the instrument regularly. |
Issue 2: Physical Instability of this compound Ophthalmic Suspension (Aggregation, Caking, Crystal Growth)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Particle Size Distribution | The initial particle size of the this compound active pharmaceutical ingredient (API) is critical. The manufacturing process, including milling techniques, should be optimized to achieve a narrow and controlled particle size distribution.[8][9] |
| Ineffective Suspending Agent | The concentration and viscosity grade of the suspending agent (e.g., Carbomer 974P) are crucial. Evaluate different concentrations to find the optimal viscosity that prevents rapid settling but allows for easy redispersion upon shaking.[9] |
| Zeta Potential Issues | The surface charge of the suspended particles can influence aggregation. Consider the effect of pH and ionic strength on the zeta potential of the this compound particles. |
| Temperature Fluctuations | Temperature cycling during storage can promote crystal growth (Ostwald ripening). Store the suspension at a controlled and consistent temperature. |
| Inadequate Homogenization | The manufacturing process should ensure uniform dispersion of the API within the vehicle. High-shear homogenization may be necessary.[13] |
Quantitative Data on this compound Degradation
The following table summarizes data from forced degradation studies. Note that experimental conditions can significantly influence these results.
| Stress Condition | Conditions | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl, Room Temperature | 3 hours | 11.3% | [1] |
| Base Hydrolysis | 0.1 N NaOH, Room Temperature | 1 hour | 6.19% | [1] |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | 5 hours | 5.1% | [1] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | 21% | [3] |
| Photolytic Degradation | UV Light | 6 hours | 17.1% | [1] |
| Thermal Degradation | 70°C (Hot Air Oven) | 6 hours | 9.7% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound bulk drug substance.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like acetonitrile to obtain a concentration of 100 µg/mL.[1]
-
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N HCl and keep at room temperature for a specified duration (e.g., 3 hours).[1]
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to volume with the mobile phase.
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 N NaOH and keep at room temperature for a specified duration (e.g., 1 hour).[1]
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to volume with the mobile phase.
-
-
Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂ and keep at room temperature for a specified duration (e.g., 5 hours).[1]
-
Dilute to volume with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours).[1]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 6 hours).[1]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples and a non-degraded control solution by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is an example of a validated RP-HPLC method suitable for stability studies.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 5-30 µg/mL).[1]
-
-
Sample Preparation:
-
For ophthalmic suspensions, accurately transfer a known amount of the suspension into a volumetric flask.
-
Add a suitable diluent (e.g., acetonitrile) and sonicate to ensure complete extraction of the drug.
-
Dilute to the final volume and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Oxidative stress-induced degradation of this compound: Isolation and in-depth characterization of unique hydroxylamine and oxime degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical method development for this compound stability. [wisdomlib.org]
- 4. Study of Forced Degradation Behaviour of this compound Using LC–ESI–Q-TOF and In Silico Toxicity Prediction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugcentral.org [drugcentral.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACG Publications - Development and application of RP–HPLC method for estimation and evaluation of stability of this compound in ophthalmic formulation [acgpubs.org]
- 12. crsubscription.com [crsubscription.com]
- 13. WO2015147665A1 - Process for manufacturing this compound ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Brinzolamide Dosage in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brinzolamide in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in lowering intraocular pressure (IOP)?
This compound is a highly specific, non-competitive, and reversible inhibitor of the carbonic anhydrase II (CA-II) enzyme. In the ciliary processes of the eye, CA-II catalyzes the formation of bicarbonate ions, which is a key step in aqueous humor production. By inhibiting CA-II, this compound reduces the rate of bicarbonate formation, thereby suppressing aqueous humor secretion and lowering intraocular pressure.
Q2: What is the recommended starting dosage of this compound for preclinical studies in rabbits?
Based on preclinical studies, a 1% this compound ophthalmic suspension is the most commonly used and effective concentration for lowering IOP in rabbits. Typically, one to two drops are administered topically to the eye. The dosing frequency can range from twice daily (BID) to three times daily (TID) depending on the study design.
Q3: How should this compound ophthalmic suspension be stored and handled to ensure stability?
This compound is commercially available as a sterile ophthalmic suspension. It should be stored at room temperature. It is crucial to shake the suspension well before each use to ensure uniform drug distribution. Avoid touching the dropper tip to any surface to prevent contamination.
Q4: What are the expected pharmacokinetic parameters of this compound in rabbits after topical administration?
Pharmacokinetic parameters of a 1% this compound suspension in rabbits have been reported. After topical administration, this compound is absorbed into the systemic circulation but plasma concentrations remain low. The drug extensively distributes into red blood cells, exhibiting a long half-life in whole blood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IOP measurements | - Improper animal restraint leading to stress-induced IOP spikes.- Inconsistent tonometer calibration or user technique.- Diurnal variation in rabbit IOP. | - Acclimatize animals to the handling and measurement procedures to minimize stress.- Ensure the tonometer is properly calibrated before each use and that the operator is well-trained in its use on rabbits.- Perform IOP measurements at the same time each day to account for diurnal fluctuations. |
| Signs of ocular irritation in study animals (e.g., redness, discharge) | - Formulation pH or excipients.- Sensitivity to the preservative (e.g., benzalkonium chloride).- Physical irritation from the suspension particles. | - While this compound's formulation is optimized for comfort, individual animal sensitivity can occur. Monitor for signs of irritation. - If irritation persists, consider evaluating a different formulation or consulting with a veterinarian. The commercial formulation is generally well-tolerated. |
| Inconsistent drug delivery with ophthalmic suspension | - Inadequate shaking of the suspension before administration.- Improper administration technique leading to loss of the drop. | - Vigorously shake the this compound suspension bottle for at least 10 seconds before each instillation to ensure a uniform dose.- Gently pull down the lower eyelid to form a pouch and instill the drop without touching the eye. Release the eyelid and allow the animal to blink. |
| Low or no reduction in IOP after administration | - Insufficient dosage or frequency.- Poor drug absorption.- Animal model may not be responsive. | - Verify the correct concentration and dosing regimen are being used. A 1% suspension is typically effective.- Ensure proper administration technique to maximize drug contact time with the eye.- While rabbits are a standard model, consider the specific characteristics of your glaucoma model. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Intraocular Pressure (IOP) in Patients
| This compound Concentration | Mean IOP Reduction (mmHg) | Mean Percent IOP Reduction (%) |
| 0.3% | 3.0 | 11.3 |
| 1.0% | 4.3 | 16.1 |
| 2.0% | 4.4 | 16.1 |
| 3.0% | 4.2 | 15.4 |
| Data from a study in patients with primary open-angle glaucoma or ocular hypertension, demonstrating that 1% is the optimal concentration. |
Table 2: Pharmacokinetic Parameters of 1% this compound Ophthalmic Suspension in Rabbits (Single Topical Dose)
| Tissue | Cmax (ng/g or ng/mL) | Tmax (hr) | AUC (nghr/g or nghr/mL) |
| Aqueous Humor | 239 ± 117 | 2 | 967 ± 349 |
| Cornea | 2,240 ± 1,020 | 1 | 8,830 ± 3,400 |
| Iris-Ciliary Body | 1,130 ± 478 | 4 | 9,920 ± 3,610 |
| Conjunctiva | 1,930 ± 1,020 | 0.5 | 4,280 ± 1,930 |
| Pharmacokinetic parameters were estimated by noncompartmental analysis. |
Experimental Protocols
1. Protocol for Topical Administration of this compound in Rabbits
-
Animal Preparation: Gently restrain the rabbit to prevent head movement. New Zealand White rabbits are a commonly used model.
-
Dosage Preparation: Vigorously shake the 1% this compound ophthalmic suspension for at least 10 seconds.
-
Administration: Carefully instill one to two drops of the suspension into the lower conjunctival sac of the rabbit's eye.
-
Post-administration: Hold the rabbit's head steady for a few moments to allow for drug distribution across the ocular surface.
-
Observation: Monitor the animal for any signs of discomfort or irritation following administration.
2. Protocol for Intraocular Pressure (IOP) Measurement in Rabbits using a Tonometer
-
Animal Preparation: Acclimatize the rabbit to the restraint and measurement procedure to minimize stress.
-
Topical Anesthesia: Instill a drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) into the rabbit's eye.
-
Tonometer Preparation: Calibrate the tonometer (e.g., Tono-Pen, applanation tonometer) according to the manufacturer's instructions.
-
Measurement: Gently hold the rabbit's eyelids open and lightly touch the tonometer tip to the central cornea.
-
Data Recording: Record the IOP reading. It is recommended to take multiple readings and average them for accuracy.
-
Consistency: Perform measurements at the same time of day for all animals to minimize the effect of diurnal IOP variations.
Visualizations
Caption: Mechanism of action of this compound in reducing aqueous humor production.
Caption: General experimental workflow for a preclinical this compound study.
Technical Support Center: Enhancing the Stability of Brinzolamide Ophthalmic Suspensions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Brinzolamide ophthalmic suspensions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound ophthalmic suspensions.
| Problem | Potential Causes | Suggested Solutions |
| Physical Instability: Crystal Growth & Particle Size Variation | - Ostwald Ripening: Smaller particles dissolving and re-depositing onto larger ones.[1] - Temperature fluctuations during storage. - Inadequate concentration of stabilizing polymers. | - Optimize Particle Size Reduction: Employ techniques like wet-milling to achieve a narrow and uniform particle size distribution.[2] - Incorporate Steric Stabilizers: Use polymers like Carbomer 974P to adsorb onto the particle surface and prevent growth.[3][4] - Control Storage Conditions: Maintain a consistent and controlled temperature environment. |
| Physical Instability: Aggregation and Caking | - Insufficient repulsive forces between particles. - Low viscosity of the suspension, leading to rapid settling. - Inadequate redispersibility after storage.[1] | - Utilize Viscosity-Enhancing Agents: Incorporate polymers like Carbomer 974P to increase the viscosity and slow down sedimentation. The quantity of the viscosity-increasing agent directly influences particle size distribution.[3][4] - Add Surfactants: Non-ionic surfactants such as Tyloxapol can improve the wetting of this compound particles and prevent aggregation.[4][5] - Ensure Proper Homogenization: Optimize the homogenization speed and duration to ensure uniform dispersion of particles.[3] |
| Chemical Instability: Degradation of this compound | - Hydrolytic Degradation: this compound is susceptible to degradation in both acidic and basic conditions, leading to the formation of several degradation products.[6][7] - Oxidative Degradation: The presence of oxidizing agents can lead to significant degradation, with reports of up to 21% degradation under oxidative stress.[7][8] This can result in the formation of hydroxylamine and oxime degradation products.[9] | - Maintain Optimal pH: Formulate the suspension at a pH of approximately 7.5 to minimize hydrolytic degradation.[5] Use appropriate buffering agents to maintain pH stability. - Include Chelating Agents: Add edetate disodium (EDTA) to chelate metal ions that can catalyze oxidative degradation.[3] - Protect from Light: While this compound is relatively stable to photolytic stress in the solid state, protection from light is a good practice for the final formulation.[6][7] |
| Polymorphism | - Although this compound is not reported to exhibit polymorphism, changes in crystal form can impact solubility and stability.[10] | - Characterize the Crystal Form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline form of the raw material and in the final formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in ophthalmic suspensions?
A1: The primary degradation pathways for this compound are hydrolysis (under both acidic and basic conditions) and oxidation.[6][7] Forced degradation studies have shown that this compound degrades significantly under these conditions, leading to the formation of multiple degradation products.[6] It is relatively stable under photolytic and thermal stress in the solid state.[6][7]
Q2: What is the role of Carbomer 974P in stabilizing this compound suspensions?
A2: Carbomer 974P is a cross-linked acrylic acid polymer that acts as a viscosity-enhancing agent.[3][4] Its primary roles are to increase the viscosity of the suspension, which slows down the sedimentation rate of this compound particles, and to provide a steric barrier around the particles to prevent aggregation and crystal growth.[3] The concentration of Carbomer 974P has a direct impact on the particle size distribution within the suspension.[4]
Q3: Why is particle size control crucial for the stability of this compound suspensions?
A3: Particle size distribution is a critical quality attribute (CQA) for ophthalmic suspensions.[11][12][13] A narrow and controlled particle size distribution is essential for:
-
Physical Stability: Prevents Ostwald ripening and ensures uniform suspension.[1]
-
Patient Comfort: Large particles can cause ocular irritation and a foreign body sensation.[14]
-
Bioavailability: Particle size can influence the dissolution rate and subsequent absorption of the drug.[12]
Q4: What analytical techniques are recommended for stability testing of this compound suspensions?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended technique.[8][15][16] This method should be capable of separating this compound from its degradation products and other excipients in the formulation. Key parameters for a typical RP-HPLC method include a C18 column and UV detection at approximately 254 nm.[8][15][16]
Quantitative Data from Stability Studies
The following tables summarize data from forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagents/Conditions | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 3 hours | 11.3% | [15] |
| Base Hydrolysis | 0.1N NaOH | 3 hours | 9.8% | [15] |
| Oxidative | 3% H₂O₂ | Not specified | 21% | [8] |
| Thermal | 70°C | 6 hours | Not specified | [15] |
| Photolytic | UV light | 24 hours | Significant | [15] |
Note: Degradation percentages can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a 100 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol) to obtain a concentration of 100 µg/mL.[15]
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl in a 10 mL volumetric flask. Keep at room temperature for a specified duration (e.g., 3 hours). Neutralize the solution if necessary and dilute to volume with the mobile phase before analysis.[15]
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH in a 10 mL volumetric flask. Keep at room temperature for a specified duration (e.g., 3 hours). Neutralize the solution if necessary and dilute to volume with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide in a 10 mL volumetric flask. Keep at room temperature for a specified duration (e.g., 5 hours) and then dilute to volume with the mobile phase.[15]
-
Thermal Degradation: Place 100 mg of this compound powder in a petri dish and expose it to a hot air oven at 70°C for 6 hours.[15] After exposure, prepare a solution of the desired concentration for analysis.
-
Photolytic Degradation: Expose the this compound solution to UV light for a specified duration (e.g., 24 hours) and then analyze.[15]
-
Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify degradation peaks.
Protocol 2: Preparation of a Stabilized this compound Ophthalmic Suspension
This protocol provides a general method for preparing a stabilized this compound ophthalmic suspension.
-
Preparation of Polymer Slurry: Disperse Carbomer 974P in purified water and sterilize by autoclaving.[3]
-
Preparation of this compound Phase: Dissolve this compound in an acidic aqueous solution (e.g., 0.1 M HCl) containing mannitol. Sterilize this solution by filtration.[3]
-
Preparation of Excipient Solution: Dissolve other excipients such as edetate disodium and a preservative (e.g., benzalkonium chloride) in an aqueous solution and sterilize by filtration.[3]
-
Precipitation and Suspension Formation: Combine the this compound solution with a precipitating agent (e.g., sodium bicarbonate solution) to precipitate the drug. Then, add the sterilized Carbomer 974P slurry.[3]
-
Homogenization: Homogenize the resulting suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at a controlled speed and duration (e.g., 13,500 rpm for 10 minutes) to achieve the desired particle size distribution.[3]
-
pH Adjustment: Adjust the final pH of the suspension to approximately 7.5 using sodium hydroxide or hydrochloric acid.[5]
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: Experimental workflow for developing a stable this compound suspension.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of therapeutic efficacy of this compound for Glaucoma by nanocrystallization and tyloxapol addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015147665A1 - Process for manufacturing this compound ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]
- 4. WO2015147665A1 - Process for manufacturing this compound ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. Study of Forced Degradation Behaviour of this compound Using LC–ESI–Q-TOF and In Silico Toxicity Prediction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method development for this compound stability. [wisdomlib.org]
- 9. Oxidative stress-induced degradation of this compound: Isolation and in-depth characterization of unique hydroxylamine and oxime degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db.cbg-meb.nl [db.cbg-meb.nl]
- 11. Scientific Publications by FDA Staff [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro physicochemical characterization and dissolution of this compound ophthalmic suspensions with similar composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. crsubscription.com [crsubscription.com]
Technical Support Center: Brinzolamide In Vivo Experiments
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Brinzolamide in in vivo models.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Pharmacodynamic & Efficacy Variability
Q1: We are observing high variability in Intraocular Pressure (IOP) reduction between subjects in our rabbit model. What are the common causes?
A1: High variability in IOP response is a common challenge. Key factors include:
-
Animal Handling and Stress: Stress from handling can cause transient spikes in IOP. Ensure a proper acclimatization period and consistent, gentle handling techniques.
-
Diurnal IOP Variation: Rabbits exhibit natural fluctuations in IOP throughout the day.[1] All measurements should be taken at the same time each day to minimize this variable.[2]
-
Tonometer Accuracy and Technique: The choice of tonometer and the consistency of the measurement technique are critical. Different tonometers have varying degrees of accuracy and variability.[3][4] For instance, while some studies find the Tono-pen XL to be a reliable choice for rabbits within a specific pressure range, others note that rebound tonometers (like TonoVet) may show less variability than applanation tonometers.[3][5] All instruments can underestimate IOP, especially at higher pressures.[4][6]
-
Anesthesia: If used, the type and depth of anesthesia can influence IOP. Ensure a consistent anesthetic protocol.
-
Dosing Inconsistency: As a suspension, improper shaking or inconsistent drop size can lead to variable dosing. Ensure the formulation is well-suspended before each administration.
Q2: The IOP-lowering effect of our this compound formulation seems lower than published values. Why might this be?
A2: Suboptimal efficacy can stem from several sources:
-
Formulation Properties: this compound is administered as a suspension.[7] The particle size distribution (PSD) and viscosity of the formulation are critical quality attributes that can influence drug dissolution, residence time on the ocular surface, and subsequent absorption.[8] However, studies have shown that even significant variations in these attributes may not always lead to remarkable differences in IOP reduction, suggesting a complex relationship.[2][8][9]
-
Low Bioavailability: The absolute bioavailability of topically administered this compound in the aqueous humor is very low, reported to be around 0.10% to 0.11% in rabbits.[7][10][11] This means that even small variations in absorption can have a large relative impact on the drug concentration at the target site.
-
Dosing Regimen: Some preclinical studies use a once-daily dosing regimen for convenience, which may not be sufficient to see a robust effect compared to the clinically recommended three-times-a-day schedule.[8][9] A sparser dosing regimen can hinder the build-up of drug concentration in ocular tissues.[8][9]
Section 2: Pharmacokinetic Variability
Q1: We are finding inconsistent this compound concentrations in the aqueous humor and iris-ciliary body. What could be the cause?
A1: Variability in ocular tissue concentrations is often linked to:
-
Absorption Pathways: this compound is absorbed through both corneal and non-corneal (conjunctival-scleral) pathways.[7] The contribution of each pathway can vary, leading to different concentrations in the target tissue (iris-ciliary body).
-
Formulation Differences: As mentioned, attributes like particle size and viscosity can affect drug availability.[8] While one study found no significant differences in peak drug concentration (Cmax) in the aqueous humor and iris-ciliary body between formulations with varying PSD and viscosity, minor trends were noted in the cornea and conjunctiva.[2][12][13]
-
Study Design: The experimental design itself can be a major source of variability. A "paired-eye" design (testing one formulation in one eye and a second formulation in the other eye of the same animal) can significantly reduce the number of animals needed to detect a true difference compared to a parallel-group design.[12][13] For example, to detect a 25% difference in aqueous humor Cmax, a paired-eye design required only nine rabbits, whereas a parallel-group design would require seventy.[13]
Q2: Why is the systemic half-life of this compound so long in our rabbit model?
A2: Following topical administration, this compound is absorbed systemically where it binds strongly to carbonic anhydrase in red blood cells (RBCs).[14] This accumulation in RBCs acts as a reservoir, leading to a very long elimination half-life that can appear to be over two weeks in rabbits after intravenous administration.[7][11]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in New Zealand White Rabbits
| Administration Route | Dose | Compartment | Key Parameter | Value | Reference |
|---|---|---|---|---|---|
| Topical (1% Suspension) | 500 µg | Aqueous Humor | Absolute Bioavailability | 0.10% - 0.11% | [7][11] |
| Intracameral (Solution) | 4.5 µg | Aqueous Humor | Clearance | 4.12 - 4.2 µL/min | [7][11] |
| Intracameral (Solution) | 4.5 µg | Aqueous Humor | Terminal Half-life | 3.4 h | [7][11] |
| Intravenous (Solution) | 0.75 mg/kg | Plasma & Whole Blood | Elimination Half-life | > 2 weeks |[7][11] |
Key Experimental Protocols
Protocol 1: In Vivo IOP Measurement in Rabbits
This protocol is synthesized from common methodologies for assessing pharmacodynamic response.[1][2][15]
-
Animal Acclimatization: Acclimate New Zealand White rabbits for at least one week before the experiment.[16] House them in a controlled environment with a consistent light/dark cycle.
-
Baseline IOP Measurement:
-
For 3-5 days prior to dosing, measure baseline IOP in both eyes of each conscious rabbit.
-
To minimize variability, perform all measurements at the same time of day (e.g., between 9:00 and 11:00 AM).[2][17]
-
Use a calibrated tonometer (e.g., Tono-Pen, TonoVet). Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea before measurement.
-
Obtain at least three stable readings per eye and average them.
-
-
Dosing:
-
On the study day, perform a pre-dose (time 0) IOP measurement.
-
Administer a single, precise drop (e.g., 50 µL) of the well-suspended this compound formulation into the cul-de-sac of one eye. The contralateral eye can receive a vehicle control.
-
-
Post-Dose IOP Monitoring:
-
Data Analysis:
-
Calculate the mean IOP for each group at each time point.
-
Express the IOP-lowering effect as either the absolute change from baseline or the percentage reduction compared to the vehicle-treated eye.
-
Protocol 2: Ocular Pharmacokinetic Study (Aqueous Humor Sampling)
This protocol outlines a common procedure for determining drug concentration in the aqueous humor.
-
Animal Preparation & Dosing:
-
Acclimate and handle animals as described in Protocol 1.
-
Administer the this compound formulation topically to the eyes as required by the study design (e.g., single dose, multiple doses).
-
-
Sample Collection:
-
At designated time points post-dose, anesthetize the animals.
-
Immediately before sampling, apply a topical anesthetic.
-
Using a 30-gauge needle attached to a syringe, carefully perform an anterior chamber paracentesis to aspirate a small volume (e.g., 10-20 µL) of aqueous humor. Be cautious to avoid touching the iris or lens.
-
Immediately transfer the sample to a microcentrifuge tube and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the this compound concentration in the aqueous humor samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve) using appropriate software.
-
Visualizations
Mechanism of Action & Experimental Workflow
Caption: this compound inhibits CA-II, reducing bicarbonate and aqueous humor production to lower IOP.
Caption: Standard workflow for conducting an in vivo intraocular pressure (IOP) study in rabbits.
References
- 1. The effect of a this compound/brimonidine fixed combination on optic nerve head blood flow in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Repeatability, reproducibility and agreement of intraocular pressure measurement in rabbits by the TonoVet and Tono-Pen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of intraocular pressure comparing rebound (TONOVET Plus®) and applanation (TONO-PEN VET®) tonometry in New Zealand rabbits treated with Amlodipine® [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Ocular and Systemic Pharmacokinetics of this compound in Rabbits After Intracameral, Topical, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Impact of Variations in Critical Quality Attributes of this compound Ophthalmic Suspensions on Preclinical Pharmacokinetics and Pharmacodynamics Following Once-Daily Topical Instillations | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Topical pharmacokinetics of this compound suspensions in rabbits and variability analysis for sample size and design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Brinzolamide Synthesis Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Brinzolamide, this technical support center provides troubleshooting guidance and answers to frequently asked questions. Our aim is to facilitate a smoother, more efficient synthesis process by addressing common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound | Incomplete reaction during the amination step. | Ensure the reaction with aqueous ethylamine is stirred for a sufficient duration, for example, 12 hours at 25-30°C, and monitor completion using Thin Layer Chromatography (TLC).[1] |
| Inefficient halogen-metal exchange. | Use an adequate excess of n-butyl lithium (e.g., 2.5 to 4 equivalents) and maintain a low temperature (e.g., -70°C or -30 to 0°C) during the reaction.[1][2] | |
| Loss of product during work-up and extraction. | After acidification, ensure thorough extraction of the aqueous phase with a suitable organic solvent like ethyl acetate.[1] | |
| High Levels of S-Isomer Impurity | Ineffective chiral resolution. | The use of a chiral tartaric acid, such as di-p-tolyl-D-tartaric acid, is a preferred method for optical purification.[1] Repeated recrystallizations may be necessary to reduce the S-isomer content to acceptable levels (e.g., NMT 0.50%).[1] |
| Racemization during intermediate steps. | Careful control of reaction conditions, particularly temperature and pH, can help minimize racemization.[3] | |
| Formation of Process-Related Impurities | Incomplete reaction of starting materials or intermediates. | Monitor reaction completion by HPLC to ensure starting materials are consumed before proceeding to the next step.[1] |
| Side reactions due to reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. For instance, during sulfonation, the temperature should be kept below -70°C.[1] | |
| Difficulty in Product Crystallization | Improper solvent system or pH. | If crystallization does not occur spontaneously, techniques such as filtering through a Büchner funnel and subsequent extraction, or adjusting the pH to around 8 with sodium bicarbonate can be employed.[1] |
| Presence of impurities inhibiting crystallization. | Purify the crude product by treating it with water at an elevated temperature or through recrystallization from a suitable solvent like isopropyl alcohol.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for this compound synthesis and what are the initial steps?
A common starting material is 3-acetyl-2,5-dichlorothiophene.[4] The initial steps typically involve the reaction of this compound to form a thioether, which is then converted to a sulfonamide.[4]
Q2: How can the stereochemistry at the C4 position be controlled to obtain the desired (R)-enantiomer?
The stereochemistry is often controlled through the use of a chiral reducing agent, such as (+)-B-chlorodiisopinocampheylborane, during the reduction of a ketone intermediate.[4][5] This is followed by cyclization to form the thieno[3,2-e]-1,2-thiazine ring system with the desired stereochemistry.[4] Another approach involves the stereoselective reduction of an oxidized intermediate using reagents like (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrol[1,2-c][1][5][6]oxazaborole, although this may result in lower enantiomeric excess.[5]
Q3: What are the key steps for introducing the sulfonamide group at the C6 position?
The introduction of the sulfonamide group at the C6 position is a critical step. A common method involves a halogen-metal exchange on a 6-chloro substituted intermediate using an organolithium reagent like n-butyl lithium at low temperatures.[2][4] The resulting anion is then reacted with sulfur dioxide to form a sulfinate salt, which is subsequently treated with an ammonia source, such as hydroxylamine-O-sulfonic acid, to yield the sulfonamide.[2]
Q4: What are the recommended purification methods to obtain pharmaceutical-grade this compound?
To achieve high purity, a combination of purification techniques is often employed. These can include:
-
Optical purification: Treatment with a chiral acid like di-p-tolyl-D-tartaric acid to separate the desired R-enantiomer from the S-enantiomer.[1]
-
Treatment with water at elevated temperatures: This can help remove certain impurities.[1]
-
Recrystallization: Repeated recrystallization from solvents such as isopropyl alcohol is effective in removing impurities and can also help in reducing the content of the undesired S-isomer.[1]
Q5: What are some of the known impurities of this compound?
Several process-related impurities and degradation products have been identified. These include the (S)-enantiomer of this compound, various synthetic intermediates, and other related compounds such as (4R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1][6] thiazine-6-sulfonamide 1,1 dioxide and (4S)-6-chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1][6] thiazine-4-ol- 1,1 dioxide.[7][8]
Experimental Protocols
General Procedure for the Sulfonamidation at C6
This protocol outlines a common method for introducing the sulfonamide group at the C6 position of a suitable thieno[3,2-e]-1,2-thiazine intermediate.
Chiral Purification using Di-p-tolyl-D-tartaric Acid (DPTA)
This procedure details the optical purification of crude this compound to separate the desired (R)-enantiomer.
Data Summary
Reaction Yields at Different Stages
The following table summarizes typical yields reported for key steps in one of the synthetic routes to this compound.
| Reaction Step | Intermediate/Product | Reported Yield | Reference |
| Cyclization | 4-hydroxy-3,4-dihydro-2H-thieno-[3,2-e][1][6]thiazine 1,1-dioxide | >90% | [1] |
| Conversion to Intermediate (VII) | Compound (VII) | >60% | [1] |
| Amination to Crude this compound | Crude this compound | >60% | [1] |
| Ketal Protection | 3-[2-(bromomethyl)-1,3-dioxolan-2-yl]thiophene-2-sulphonammide | 87% | [5] |
| Intramolecular Cyclization | spiro[1,3-dioxolan-2,4'-thieno[3,2-e][1][6]thiazin]-1',1'-dioxide | 90% | [5] |
Purity Enhancement through Recrystallization
The table below illustrates the effectiveness of purification methods in reducing the undesired S-isomer.
| Purification Method | Initial S-Isomer Content | Final S-Isomer Content | Reference |
| Repeated Water Purification | 20.00% | < 0.50% | [1] |
| Recrystallization from Isopropanol | Not specified | Can be repeated up to 4 times for desired purity | [1] |
References
- 1. WO2010103115A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. EP2348026A1 - Process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]
- 3. PATENT, US 8344136, PHF S.A., this compound – All About Drugs [allfordrugs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8344136B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Portico [access.portico.org]
- 7. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Strategies to reduce Brinzolamide-induced ocular irritation
Welcome to the technical support center for Brinzolamide formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating ocular irritation associated with this compound delivery.
Frequently Asked Questions (FAQs)
Q1: What are the common ocular side effects observed during this compound administration?
A1: The most frequently reported ocular side effects associated with topical this compound are transient and generally mild. These include blurred vision, ocular discomfort such as burning or stinging upon instillation, and a sensation of having something in the eye.[1][2][3][4] Less common effects can include itching, redness, eye pain, and dry eyes.[4][5][6] While this compound is generally considered more comfortable than some other topical carbonic anhydrase inhibitors like dorzolamide, these side effects can impact patient compliance.[1][5][7]
Q2: What is the primary mechanism behind this compound-induced ocular irritation?
A2: The principal cause of ocular irritation is linked to this compound's poor aqueous solubility.[8][9][10] To achieve a therapeutic concentration (typically 1%), this compound is formulated as an ophthalmic suspension (e.g., Azopt®).[6][8] The presence of drug microparticles can lead to a foreign body sensation and mechanical irritation on the ocular surface.[2] Furthermore, the formulation's pH, while optimized to be near physiological levels to enhance comfort, can also play a role in the sensation experienced upon instillation.[9][11]
Q3: What are the leading formulation strategies to reduce this compound-induced ocular irritation?
A3: The primary strategy involves developing advanced drug delivery systems that enhance this compound's solubility and minimize the presence of large drug particles. These nanocarrier-based approaches aim to create formulations that are more comfortable, improve bioavailability, and provide sustained drug release.[9][11][12] Key strategies include:
-
Nanoemulsions and Microemulsions: These systems encapsulate the lipophilic this compound in tiny oil droplets, improving its solubility and allowing for the creation of clear, liquid formulations that are less likely to cause mechanical irritation.[13][14][15][16]
-
Nanocrystals and Nanosuspensions: This technique involves reducing the size of this compound particles to the nanometer scale. This increases the surface area for dissolution, leading to faster absorption and reduced foreign body sensation.[9][17]
-
Liquid Crystalline Nanoparticles (LCNPs): These novel systems have shown promise in prolonging drug release and demonstrating virtually no signs of irritation in preclinical models.[8]
-
In-Situ Gelling Systems: These formulations are administered as a liquid drop but transform into a gel upon contact with the eye's physiological conditions (e.g., temperature or ions in tear fluid). This increases the drug's residence time and can provide a sustained, comfortable release.[18]
Q4: How does altering formulation parameters like pH and viscosity impact ocular comfort?
A4: Both pH and viscosity are critical quality attributes (CQAs) that significantly influence the comfort and performance of ophthalmic formulations.
-
pH: this compound's commercial formulation is optimized for a physiologic pH to improve comfort.[9][11] Significant deviations from the eye's natural pH (around 7.4) can cause stinging and irritation.
-
Viscosity: Increasing the viscosity of an eye drop can enhance its precorneal residence time, which may improve drug absorption and efficacy.[10] However, the relationship is complex. While polymers like HPMC can be used to increase viscosity and stabilize nanocrystal formulations, excessively high viscosity may not necessarily correlate with better IOP reduction and could contribute to blurred vision.[17][19][20]
Troubleshooting Guide
Issue 1: Our new this compound formulation is causing significant irritation in our preclinical rabbit model (based on Draize test scores). What are the potential causes and solutions?
Potential Causes:
-
Particle Size: If your formulation is a suspension, large or aggregated drug particles are a likely culprit for mechanical irritation.
-
pH and Osmolality: A pH or osmolality that is not compatible with tear fluid can cause immediate stinging and discomfort.
-
Excipient Toxicity: One or more of the surfactants, preservatives, or other excipients used in the formulation may have inherent irritant properties.
Troubleshooting Steps & Solutions:
-
Characterize Particle Size: Use techniques like dynamic light scattering (DLS) or laser diffraction to analyze the particle size distribution of your suspension. If particles are in the micron range or show aggregation, consider nanocrystallization techniques or switching to a solubility-enhancing formulation like a nanoemulsion.[17]
-
Verify pH and Osmolality: Ensure the final formulation has a pH between 6.5 and 8.5 and an osmolality close to that of tears (approx. 300 mOsm/kg).[21] Adjust with appropriate buffering agents if necessary.
-
Screen Excipients: Conduct in vitro cytotoxicity assays (e.g., on human corneal epithelial cells) for individual excipients to identify the source of irritation.[13] Select excipients with a known history of safe ocular use. For instance, some studies have found Transcutol P, Cremophor RH40, and Triacetin to be among the least toxic excipients for ocular formulations.[13]
-
Adopt a Novel Formulation: Consider reformulating this compound into a nanoemulsion, microemulsion, or in-situ gel, which have demonstrated significantly lower irritation potential compared to conventional suspensions.[14][18][22]
Logical Flow for Troubleshooting Formulation Irritation
Caption: Troubleshooting workflow for high ocular irritation.
Issue 2: We are observing high variability in our in vitro/ex vivo ocular irritation assay results. What key experimental factors need stricter control?
Potential Causes of Variability:
-
Inconsistent Tissue Handling (Ex Vivo): For assays like HET-CAM or BCOP, variations in tissue preparation, hydration, and handling can significantly affect results.
-
Cell Culture Conditions (In Vitro): In cell viability assays, differences in cell passage number, seeding density, and incubation times can lead to inconsistent outcomes.
-
Dosing and Exposure Time: Precise control over the volume of the test substance applied and the duration of exposure is critical for reproducibility.
Troubleshooting Steps & Solutions:
-
Standardize Protocols (SOPs): Develop and strictly adhere to Standard Operating Procedures for every step of the assay, from tissue/cell preparation to endpoint measurement.
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and CO2 levels (for cell culture) throughout the experiment.
-
Automate Dosing: Where possible, use calibrated micropipettes or automated liquid handlers to ensure precise and consistent application of the formulation.
-
Include Positive and Negative Controls: Always run appropriate controls (e.g., physiological saline as a negative control, a known irritant as a positive control) in every experiment to validate the assay's performance and normalize results.
-
Blinded Evaluation: For assays involving subjective scoring (like HET-CAM or Draize), the evaluator should be blinded to the treatment groups to prevent bias.
Issue 3: Our novel nanoparticle formulation is well-tolerated but shows lower efficacy in reducing intraocular pressure (IOP) compared to the reference suspension. How can we optimize for both comfort and efficacy?
Potential Causes:
-
Poor Drug Release: The drug may be too tightly encapsulated within the nanocarrier, leading to slow or incomplete release at the target site (the ciliary body).
-
Insufficient Corneal Penetration: While the formulation is comfortable on the surface, its components may not effectively overcome the corneal barrier to deliver the drug to the aqueous humor.
-
Rapid Clearance: The nanoparticles might be cleared from the ocular surface too quickly, reducing the time available for drug absorption.
Troubleshooting Steps & Solutions:
-
Modify Carrier Composition: Adjust the composition of your nanoparticles (e.g., lipid or polymer ratios) to modulate the drug release rate. Conduct in vitro release studies using a Franz diffusion cell system to compare different formulations.[8]
-
Incorporate Permeation Enhancers: Include safe and effective permeation enhancers in your formulation to improve transcorneal drug delivery. Stabilizers like tyloxapol have been shown to significantly enhance the corneal permeability of this compound nanocrystals.[10]
-
Increase Residence Time: Incorporate a mucoadhesive polymer or formulate the nanoparticles into an in-situ gel. This will increase the formulation's viscosity and adherence to the ocular surface, providing more time for the drug to be absorbed.[18]
-
Balance Particle Size and Viscosity: Re-evaluate the relationship between your formulation's particle size and viscosity. Studies have shown that the interplay between these two factors can be complex and does not always lead to predictable PK/PD outcomes.[19] A systematic optimization may be required.
Workflow for Developing a Low-Irritation this compound Formulation
Caption: A phased approach to novel this compound formulation.
Quantitative Data Summary
Table 1: Comparison of Ocular Irritation Scores for Different this compound Formulations (Modified Draize Test)
| Formulation Type | Animal Model | Key Findings | Irritation Score (Range/Value) | Reference |
| Commercial Suspension (Azopt®) | Rabbit | Used as a positive control. | Showed higher scores for corneal opacity and discharge compared to LCNPs. | [8] |
| Liquid Crystalline Nanoparticles (LCNPs) | Rabbit | Almost no sign of irritation observed. | Scores of zero for iris hyperemia, conjunctival swelling, corneal opacity, and discharge. | [8] |
| In-Situ Gel Nanoemulsion (NE-1 & NE-2) | Rabbit | Well-tolerated by rabbit eyes over 24 hours. | Average total score of 0.33, indicating non-irritant property. | [22] |
| In-Situ Gels (Gellan Gum) | Rabbit | Less irritating than this compound solutions and commercial Azopt®. | Did not stimulate signs of eye tissue activity. | [18] |
Table 2: In Vitro / Ex Vivo Irritation and Safety Assessment of Novel Formulations
| Formulation / Excipient | Assay | Key Findings | Result | Reference |
| Nanoemulsion (NE-1) | HET-CAM | No signs of vessel injury on the chorioallantoic membrane. | Non-irritant | [22] |
| Nanoemulsion (NE-2) | HET-CAM | No signs of vessel injury on the chorioallantoic membrane. | Non-irritant | [22] |
| Nanoemulsion (NE6B & NE4C) | HET-CAM & BCOP | Formulations did not result in any irritation. | Safe for ocular use | [13] |
| Nanocrystal Formulations | HCE-T Cell Viability | Effects on cell viability were comparable to the commercial product. | Non-cytotoxic | [17] |
| Various Excipients (Transcutol P, Cremophor RH40, Triacetin) | Sulforhodamine B Cell Viability Assay | Determined to be the least toxic excipients for ocular use. | High IC50 values | [13] |
Experimental Protocols
Protocol 1: Modified Draize Test for Ocular Irritation (In Vivo)
-
Objective: To assess the potential of a test formulation to cause irritation to the cornea, iris, and conjunctiva in a rabbit model.
-
Model: Healthy albino rabbits.
-
Methodology:
-
A single dose of 50 µL of the test formulation is instilled into the conjunctival sac of one eye of each rabbit.
-
The contralateral eye receives a control substance (e.g., physiological saline or a blank vehicle) and serves as the control.[8]
-
The eyes are observed and scored for ocular reactions at predefined intervals (e.g., 1, 24, 48, and 72 hours) post-instillation.
-
Scoring is performed for the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis/swelling, and discharge) based on a standardized scale (e.g., 0-4 for cornea, 0-2 for iris, 0-3 for conjunctiva).[8]
-
A total irritation score is calculated. Formulations with very low scores (e.g., < 0.5) are generally considered non-irritating.[22]
-
Protocol 2: Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay (Ex Vivo)
-
Objective: To evaluate the irritation potential of a formulation by observing its effects on the vascular system of a chicken embryo's chorioallantoic membrane. It serves as an alternative to the Draize test.
-
Model: Fertilized hen's eggs, incubated for 9-10 days.
-
Methodology:
-
The eggshell is carefully opened to expose the chorioallantoic membrane (CAM).
-
A 300 µL volume of the test formulation is applied directly onto the CAM surface.
-
The membrane is observed for 5 minutes for signs of vascular damage, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).[13]
-
An irritation score (IS) is calculated based on the time of appearance of these events. An IS of 0-0.9 is typically classified as non-irritating.[22]
-
Protocol 3: Human Corneal Epithelial (HCE-T) Cell Viability Assay (In Vitro)
-
Objective: To assess the cytotoxicity of a formulation on human corneal epithelial cells, providing an in vitro measure of potential ocular irritation.
-
Model: A cultured human corneal epithelial cell line (HCE-T).
-
Methodology:
-
HCE-T cells are seeded in 96-well plates and grown to confluence.
-
The cells are then exposed to various concentrations of the test formulation for a defined period (e.g., 1 hour).[17][23]
-
After exposure, the formulation is washed away, and a viability assay is performed. A common method is the MTT assay, which measures the metabolic activity of living cells.[23]
-
Cell viability is expressed as a percentage relative to untreated control cells. A high percentage of cell viability (e.g., > 90%) suggests the formulation is non-cytotoxic and likely non-irritating.[17]
-
References
- 1. Ocular comfort of this compound 1.0% ophthalmic suspension compared with dorzolamide 2.0% ophthalmic solution: results from two multicenter comfort studies. This compound Comfort Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side effects of this compound - NHS [nhs.uk]
- 3. This compound (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound-timolol suspension: acceptability and side effect profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of this compound (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. This compound Primary Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of therapeutic efficacy of this compound for Glaucoma by nanocrystallization and tyloxapol addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanocarrier-based Drug Delivery of this compound for Ocular Diseases: A Mini-Review | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-loaded nanoemulsions: ex vivo transcorneal permeation, cell viability and ocular irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ocular microemulsion of this compound: Formulation, physicochemical characterization, and in vitro irritation studies based on EpiOcular™ eye irritation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel ocular delivery of this compound based on gellan gum: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. researchgate.net [researchgate.net]
- 21. WO2015147665A1 - Process for manufacturing this compound ophthalmic suspension and eye drops formulation - Google Patents [patents.google.com]
- 22. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
Brinzolamide vs. Dorzolamide: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two widely used topical carbonic anhydrase inhibitors, brinzolamide and dorzolamide, for the management of elevated intraocular pressure (IOP). The information presented is based on experimental data from various preclinical models, offering insights into their pharmacodynamics, pharmacokinetics, and safety profiles.
Mechanism of Action
Both this compound and dorzolamide are potent inhibitors of carbonic anhydrase isoenzyme II (CA-II).[1] This enzyme is predominantly found in the ciliary processes of the eye and plays a crucial role in the secretion of aqueous humor. By inhibiting CA-II, these drugs reduce the formation of bicarbonate ions in the ciliary epithelium, which in turn decreases fluid transport and leads to a reduction in aqueous humor production. This suppression of aqueous humor inflow results in a lowering of intraocular pressure, a primary therapeutic goal in glaucoma management. This compound is noted to be a highly specific, noncompetitive, and reversible inhibitor of CA-II.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data from head-to-head preclinical studies comparing this compound and dorzolamide.
Table 1: Ocular Pharmacokinetics in Pigmented Rabbits (Single Dose)[3]
| Ocular Tissue | Parameter | Dorzolamide (2%) | This compound (1%) | Fold Difference (Dorzolamide/Brinzolamide) |
| Aqueous Humor | Cmax (µg/mL) | ~2.5 | ~1.4 | ~1.8 |
| AUC₀₋₂₄ (µg·h/mL) | ~6.0 | ~3.0 | 2.0 | |
| Anterior Sclera | AUC₀₋₂₄ (µg·h/g) | ~2.8 | ~0.4 | 7.0 |
| Posterior Sclera | AUC₀₋₂₄ (µg·h/g) | ~0.9 | ~0.35 | 2.6 |
| Anterior Retina | AUC₀₋₂₄ (µg·h/g) | ~0.4 | ~0.27 | 1.4 |
| Posterior Retina | AUC₀₋₂₄ (µg·h/g) | ~0.38 | ~0.2 | 1.9 |
| Anterior Vitreous | AUC₀₋₂₄ (µg·h/g) | ~0.12 | ~0.1 | 1.2 |
| Optic Nerve | Cmax (µg/g) | ~0.1 | ~0.02 | ~5.0 |
| AUC₀₋₂₄ (µg·h/g) | ~0.27 | ~0.03 | 9.0 |
Cmax: Maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours.
Table 2: Ocular Tissue Drug Levels in Pigmented Rabbits (Multiple Dosing for 21 Days)[3]
| Ocular Tissue | Dorzolamide (2%) (µg/g or mL) | This compound (1%) (µg/g or mL) | Fold Difference (Dorzolamide/Brinzolamide) |
| Aqueous Humor | ~10.0 | ~3.1 | ~3.2 |
| Anterior Vitreous | ~0.19 | ~0.08 | ~2.4 |
| Posterior Vitreous | ~0.09 | ~0.02 | ~4.5 |
| Optic Nerve | ~0.26 | ~0.05 | ~5.2 |
Table 3: Effect on Intraocular Pressure (IOP) in Healthy Cats
| Treatment | Mean IOP Reduction (mmHg) | 95% Confidence Interval |
| Dorzolamide 2% (q8h) | -2.33 | -2.71 to -1.94 |
| This compound 1% (q8h) | -1.91 | -2.30 to -1.53 |
Data from a prospective, randomized, double-blinded study. The difference in IOP reduction between dorzolamide and this compound was not statistically significant.
Table 4: Effect on Optic Nerve Head (ONH) Blood Flow in Dutch-Belted Rabbits[4]
| Treatment | % Increase in ONH Blood Flow from Baseline |
| This compound 2% | 11.2 ± 1.8% |
| Dorzolamide 2% | 8.4 ± 4.3% |
Measurements were taken after 1 week of twice-daily topical administration. The difference between the two treatment groups was not statistically significant.[3]
Table 5: Ex Vivo Vasodilation of Rabbit Ciliary Arteries[2]
| Compound (at 1 mmol/L) | % Relaxation of High-K+ Pre-contracted Arteries |
| This compound | 46.1 ± 9.0% |
| Dorzolamide | 27.7 ± 5.2% |
Experimental Protocols
Ocular Pharmacokinetics in Rabbits
This protocol is based on a study comparing the ocular tissue distribution of dorzolamide and this compound.[4]
-
Animal Model: Male Dutch Belted rabbits (1.8-3 kg) were used. The studies adhered to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[4]
-
Dosing Regimen:
-
Single Dose Study: A single 30 µL topical dose of 2% dorzolamide ophthalmic solution was administered to one eye, and 1% this compound ophthalmic suspension to the contralateral eye.
-
Multiple Dose Study: Rabbits received 30 µL of the respective drugs twice daily with an 8-hour interval for 7, 14, or 21 days.[4]
-
-
Sample Collection: At predetermined time points, rabbits were euthanized. Ocular tissues (cornea, aqueous humor, conjunctiva, anterior and posterior sclera, anterior and posterior retina, anterior and posterior vitreous humor, and optic nerve) were dissected and collected.[4]
-
Analytical Method: Drug concentrations in the tissue samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including maximum concentration (Cmax) and area under the concentration-time curve (AUC), were determined by noncompartmental analysis.[4]
Measurement of Optic Nerve Head (ONH) Blood Flow
This protocol is based on a study that utilized laser Doppler flowmetry in rabbits.[3]
-
Animal Model: Acepromazine-tranquilized Dutch-belted rabbits were used in a three-way crossover study design (this compound, dorzolamide, and vehicle).[3]
-
Instrumentation: A fundus camera-based laser Doppler flowmeter (LDF) was used to measure microvascular ONH blood flow.
-
Procedure:
-
Baseline measurements of ONH blood flow were taken before the initiation of treatment.
-
Animals were treated twice daily for 7 days with one drop of 2% this compound, 2% dorzolamide, or vehicle in the right eye.[3]
-
On the 8th day, 90 minutes after the morning dose, ONH blood flow was measured again.
-
A washout period of 7-14 days was allowed between each treatment arm of the crossover study.[3]
-
-
Data Analysis: The percentage change in ONH blood flow from baseline was calculated for each treatment group.
Ex Vivo Measurement of Ciliary Artery Vasodilation
This protocol is based on a study investigating the direct effects of carbonic anhydrase inhibitors on isolated rabbit ocular arteries.[2]
-
Tissue Preparation: Rabbit ocular ciliary arteries were isolated.
-
Mounting: Vascular ring segments were mounted on a myograph system for isometric tension recording.
-
Pre-contraction: The arterial rings were pre-contracted with a high-potassium solution to induce maximal contraction.
-
Drug Application: this compound and dorzolamide were added to the bath in a concentration-dependent manner.
-
Data Acquisition: The relaxation of the arterial rings was recorded as a percentage of the pre-contracted tension.
Comparative Summary and Discussion
Efficacy in IOP Reduction
Preclinical data from studies in healthy cats demonstrate that both this compound 1% and dorzolamide 2% significantly reduce IOP. While dorzolamide showed a slightly greater mean IOP reduction in one study, the difference was not statistically significant, suggesting comparable efficacy in this animal model.
Ocular Pharmacokinetics and Bioavailability
A key differentiator observed in preclinical rabbit models is the ocular distribution of the two drugs. Following topical administration, dorzolamide generally achieves higher concentrations in most ocular tissues, including the aqueous humor, sclera, retina, and optic nerve, compared to this compound.[4] This difference is particularly pronounced in the optic nerve, where dorzolamide levels were found to be up to 9-fold higher after a single dose and over 5-fold higher after multiple doses.[4] This may be attributed to the higher concentration of the dorzolamide formulation (2% vs. 1%) and its greater aqueous solubility at physiological pH.[4]
Effects on Ocular Blood Flow
Both this compound and dorzolamide have been shown to increase optic nerve head blood flow in rabbits.[3][5] One comparative study in rabbits found that after one week of treatment, this compound 2% and dorzolamide 2% produced statistically similar increases in ONH blood flow (11.2% and 8.4% respectively).[3] However, an ex vivo study on isolated rabbit ciliary arteries suggested that this compound may have a more potent direct vasodilatory effect than dorzolamide at the same concentration.[2] The enhanced ocular blood flow is a potential secondary benefit of these drugs, independent of their IOP-lowering effect, which could be neuroprotective in glaucoma.
Ocular Comfort and Formulation
A notable difference between the two drugs, primarily highlighted in clinical settings but rooted in their formulation, is ocular comfort. This compound is formulated as a suspension at a physiological pH of approximately 7.5. In contrast, dorzolamide is an aqueous solution with a more acidic pH. This difference in pH is considered a primary reason for the greater ocular comfort and reduced stinging and burning reported with this compound instillation.[1] While preclinical models to quantitatively assess ocular comfort are not widely reported, this formulation difference is a critical factor in their preclinical profiles.
Conclusion
In preclinical models, both this compound and dorzolamide are effective topical carbonic anhydrase inhibitors that lower intraocular pressure by reducing aqueous humor production. Their efficacy in IOP reduction appears to be comparable. Both agents also demonstrate a beneficial effect on ocular blood flow, which may offer additional neuroprotective advantages.
Key differences lie in their pharmacokinetic profiles and formulation. Dorzolamide exhibits greater penetration into most ocular tissues, including the optic nerve, which may have implications for its effects on posterior segment structures. Conversely, this compound's formulation at a physiological pH contributes to a superior ocular comfort profile, a factor that can significantly influence patient adherence in a clinical setting. These preclinical findings provide a valuable foundation for researchers and drug development professionals in understanding the distinct characteristics of these two important anti-glaucoma medications.
References
- 1. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased optic nerve head blood flow after 1 week of twice daily topical this compound treatment in Dutch-belted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Pharmacokinetics of Dorzolamide and this compound After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brinzolamide and Timolol in Ocular Hypertension and Glaucoma Management
In the management of elevated intraocular pressure (IOP), a key risk factor for glaucoma, clinicians have a range of pharmacological agents at their disposal. Among these, the carbonic anhydrase inhibitor Brinzolamide and the beta-blocker Timolol are frequently utilized, both as monotherapies and in combination. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[1][2][3][4] By inhibiting CA-II, this compound reduces the formation of bicarbonate ions, which in turn slows the production of aqueous humor and consequently lowers IOP.[1][2][3][4]
Timolol is a non-selective beta-adrenergic antagonist.[5] Its primary mechanism of action in the eye is to reduce the production of aqueous humor by the ciliary body.[5][6] Some evidence also suggests that it may increase the outflow of aqueous humor.[7]
Signaling Pathway Overview
The distinct mechanisms of action of this compound and Timolol are visually represented in the following diagrams:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Timolol? [synapse.patsnap.com]
- 6. Timolol - Wikipedia [en.wikipedia.org]
- 7. Timolol-maleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Brinzolamide's Ocular Hypotensive Effects: An In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the intraocular pressure-lowering effects of Brinzolamide, with direct comparisons to other leading glaucoma therapies, supported by experimental data.
This compound, a potent inhibitor of carbonic anhydrase II (CA-II), is a widely prescribed therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its mechanism of action involves the suppression of aqueous humor formation in the ciliary body, thereby lowering IOP. This guide provides a detailed in vivo comparison of this compound's efficacy against other commonly used IOP-lowering agents, including the carbonic anhydrase inhibitor Dorzolamide, the beta-blocker Timolol, and the prostaglandin analog Latanoprost.
Mechanism of Action: A Targeted Approach to IOP Reduction
This compound's primary pharmacological target is the carbonic anhydrase enzyme within the ciliary processes of the eye. By inhibiting CA-II, this compound reduces the formation of bicarbonate ions, which in turn decreases fluid transport and ultimately lowers the rate of aqueous humor secretion.[1][2][3] This targeted action effectively reduces intraocular pressure, a major risk factor in the pathogenesis of glaucomatous optic nerve damage.[3]
References
- 1. The effects of topical dorzolamide 2% and this compound 1%, either alone or combined with timolol 0.5%, on intraocular pressure, pupil diameter, and heart rate in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Comparison of topical this compound 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Brinzolamide in Combination with Prostaglandin Analogs: A Comparative Guide for Ocular Hypotensive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of brinzolamide combination therapy with prostaglandin analogs (PGAs) against other therapeutic alternatives for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows to support evidence-based decision-making in ophthalmic drug development.
Data Presentation: Efficacy and Safety of Combination Therapies
The efficacy of this compound as an adjunctive therapy to PGAs has been evaluated in numerous clinical trials. When combined, these agents offer a dual mechanism of action to lower IOP: this compound decreases aqueous humor production, while PGAs increase uveoscleral outflow.[1][2] This combination has been shown to provide significant additional IOP reduction compared to PGA monotherapy.
Table 1: Intraocular Pressure Reduction with this compound as Adjunctive Therapy to Prostaglandin Analogs
| Treatment Comparison | Baseline IOP (on PGA) | Mean IOP Reduction from Baseline | Study Duration | Reference |
| This compound 1% + PGA vs. Vehicle + PGA | 22.8 mmHg | -5.59 mmHg vs. -2.15 mmHg | 6 Weeks | [3][4] |
| This compound 1% + Travoprost vs. Timolol 0.5% + Travoprost | Not specified | Additional 3.2-3.4 mmHg vs. 3.2-4.2 mmHg | Not specified | |
| This compound 1%/Brimonidine 0.2% + PGA vs. Vehicle + PGA | 22.8 mmHg | -5.59 mmHg | 6 Weeks | [3][4] |
Table 2: Comparison of this compound and Dorzolamide as Adjunctive Therapy to Prostaglandin Analogs
| Outcome Measure | This compound + PGA | Dorzolamide + PGA | p-value | Reference |
| IOP Reduction (Weighted Mean Difference) | [5][6] | |||
| - at 9 am | -0.04 mmHg | p=0.59 | [5][6] | |
| - at 12 pm | -0.01 mmHg | p=0.94 | [5][6] | |
| - at 4 pm | 0 mmHg | p=0.95 | [5][6] | |
| Mean Diurnal IOP (Weighted Mean Difference) | 0.07 mmHg | p=0.63 | [5][6] | |
| Mean IOP Reduction from Baseline (after 4 months) | [7][8] | |||
| - at 10 am | 3.4 mmHg (16%) | 3.4 mmHg (16%) | >0.05 | [7][8] |
| - at 4 pm | 2.6 mmHg (13%) | 2.8 mmHg (14%) | >0.05 | [7][8] |
Table 3: Adverse Events Associated with this compound and Dorzolamide as Adjunctive Therapy
| Adverse Event | This compound + PGA | Dorzolamide + PGA | Key Findings | Reference |
| Ocular Discomfort (Stinging/Burning) | Lower Incidence | Higher Incidence | This compound is associated with significantly less ocular discomfort. | [5][9][10] |
| Blurred Vision | More Frequent | Less Frequent | This compound may cause transient blurred vision upon instillation. | [5] |
| Taste Abnormality (Dysgeusia) | Higher Incidence | Higher Incidence | Both medications are associated with a bitter taste. | [5] |
| Ocular Hyperemia | Less Frequent (than Brimonidine) | Not specified | This compound shows a lower incidence of redness compared to brimonidine. | [5] |
Experimental Protocols
The following sections detail the methodologies of key clinical trials that have compared this compound combination therapies.
Protocol 1: Randomized, Controlled, Investigator-Masked, Parallel-Group Clinical Trial Comparing Brimonidine, Dorzolamide, and this compound as Adjunctive Therapy to a Prostaglandin Analog
-
Objective: To compare the efficacy of brimonidine, dorzolamide, and this compound in reducing IOP when used as adjunctive therapy to a PGA.[7][8]
-
Study Design: A randomized, controlled, investigator-masked, single-site, parallel-group clinical trial.[7][8]
-
Participants: 120 patients with open-angle glaucoma or ocular hypertension with inadequate IOP control after at least 6 weeks of monotherapy with a once-daily PGA (bimatoprost, latanoprost, or travoprost).[7][8]
-
Intervention: Patients were randomly assigned to receive adjunctive treatment with thrice-daily brimonidine tartrate 0.15% (n=41), dorzolamide hydrochloride 2% (n=40), or this compound 1% (n=39) for 4 months.[7][8]
-
Primary Outcome Measures: IOP was measured at 10 am and 4 pm at baseline, month 1, and month 4.[7][8]
Protocol 2: Prospective, Multicenter, Open-Label, Single-Arm, Phase IV Clinical Trial of this compound 1%/Timolol 0.5% Fixed Combination as Adjunctive Therapy to Prostaglandin Analogs
-
Objective: To evaluate the safety and efficacy of adding a fixed combination of this compound 1%/timolol 0.5% to PGA monotherapy in patients requiring additional IOP reduction.[11]
-
Study Design: A prospective, multicenter, open-label, single-arm, Phase IV clinical trial.[11]
-
Participants: Patients with primary open-angle glaucoma, pigment dispersion glaucoma, or ocular hypertension currently treated with a PGA but requiring additional IOP reduction.[11]
-
Intervention: Patients were administered this compound 1%/timolol 0.5% twice daily as adjunctive therapy to their current PGA monotherapy for 12 weeks.[11]
-
Primary Outcome Measures: The primary objective was to examine the IOP-lowering efficacy of the this compound-timolol fixed combination when used as adjunctive therapy.[11]
Mandatory Visualization
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of Action of this compound and Prostaglandin Analogs.
Caption: Typical Experimental Workflow for a Comparative Clinical Trial.
References
- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucoma - Wikipedia [en.wikipedia.org]
- 3. This compound/brimonidine fixed-dose combination bid as an adjunct to a prostaglandin analog for open-angle glaucoma/ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and Safety of this compound as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Brimonidine tartrate 0.15%, dorzolamide hydrochloride 2%, and this compound 1% compared as adjunctive therapy to prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Brinzolamide: An In Vitro Comparison of Carbonic Anhydrase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Brinzolamide's in vitro performance in inhibiting carbonic anhydrase II (CA-II) against other commercially available inhibitors. The data presented is supported by established experimental protocols to assist in the evaluation and selection of appropriate research tools.
Performance Comparison of Carbonic Anhydrase II Inhibitors
This compound demonstrates potent and selective inhibition of carbonic anhydrase II, a key enzyme in various physiological processes, including aqueous humor secretion in the eye. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative CA-II inhibitors, providing a clear comparison of their in vitro efficacy.
| Compound | IC50 for Carbonic Anhydrase II (nM) |
| This compound | ~3.2[1][2][3] |
| Dorzolamide | ~0.18[2][4] |
| Acetazolamide | ~130[5] |
| Methazolamide | ~8.1[6] |
| Ethoxzolamide | Ki of ~1[3] |
Mechanism of Action: Carbonic Anhydrase II Inhibition
Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors like this compound bind to the zinc ion within the enzyme's active site, preventing the binding of substrate molecules and thereby blocking its catalytic activity. This mechanism is crucial in therapeutic areas such as glaucoma treatment, where reducing bicarbonate formation leads to decreased aqueous humor production and a subsequent lowering of intraocular pressure.
Figure 1: Simplified signaling pathway of Carbonic Anhydrase II inhibition by this compound.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against carbonic anhydrase II. This protocol is based on the colorimetric measurement of the esterase activity of CA-II using p-nitrophenyl acetate as a substrate.
Materials and Reagents:
-
Human Carbonic Anhydrase II (purified)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
This compound and other test inhibitors
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human Carbonic Anhydrase II in Tris-HCl buffer.
-
Prepare a stock solution of p-nitrophenyl acetate in acetonitrile.
-
Prepare stock solutions of this compound and other inhibitors in DMSO. Serially dilute the inhibitor stock solutions to obtain a range of concentrations for IC50 determination.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the Tris-HCl buffer.
-
Add the inhibitor solution at various concentrations to the respective wells. Include a control well with DMSO but no inhibitor.
-
Add the Carbonic Anhydrase II solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the p-nitrophenyl acetate solution to all wells.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The hydrolysis of p-NPA by CA-II produces p-nitrophenol, which is yellow and absorbs at 400 nm.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Figure 2: Experimental workflow for determining the IC50 of a carbonic anhydrase II inhibitor.
References
Fixed-Dose Brinzolamide-Brimonidine Combination: A Comparative Guide to Efficacy in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
The management of open-angle glaucoma and ocular hypertension frequently necessitates combination therapy to achieve target intraocular pressure (IOP) and mitigate the risk of vision loss. The fixed-dose combination of brinzolamide 1% and brimonidine 0.2% offers a simplified treatment regimen by incorporating two agents with distinct mechanisms of action into a single formulation. This guide provides an objective comparison of this combination's performance against other therapeutic alternatives, supported by experimental data from clinical trials.
Mechanism of Action
The fixed-dose combination of this compound and brimonidine lowers intraocular pressure through a dual mechanism. This compound, a carbonic anhydrase inhibitor, reduces the production of aqueous humor in the ciliary body.[1][2] Brimonidine, an alpha-2 adrenergic agonist, also decreases aqueous humor production and enhances its outflow through the uveoscleral pathway.[2][3]
Comparative Efficacy in IOP Reduction
Clinical studies have demonstrated that the fixed-dose combination of this compound and brimonidine is more effective at lowering IOP compared to either of its individual components administered as monotherapy.[4][5] Furthermore, its efficacy has been benchmarked against other commonly prescribed fixed-dose combinations.
Table 1: Comparison of Mean IOP Reduction with this compound/Brimonidine vs. Monotherapy
| Treatment Group | Baseline Mean IOP (mmHg) | Mean IOP at 3 Months (mmHg) | Mean IOP Reduction from Baseline (mmHg) |
| This compound/Brimonidine | 21.0 - 26.0 | 16.3 - 19.8 | 4.7 - 6.2 |
| This compound 1% | 21.0 - 26.0 | 19.3 - 20.9 | 1.7 - 5.7 |
| Brimonidine 0.2% | 21.0 - 26.0 | 17.9 - 22.5 | 3.1 - 3.5 |
Data synthesized from a phase 3, double-masked, multicenter study.[4]
Table 2: Comparison of Mean IOP Reduction with this compound/Brimonidine vs. Other Fixed-Dose Combinations
| Treatment Group | Duration | Mean Morning IOP Reduction (mmHg) | Mean Afternoon IOP Reduction (mmHg) |
| This compound/Brimonidine | 12 weeks | 8.4 ± 1.9 | 7.9 ± 1.6 |
| Dorzolamide/Timolol | 12 weeks | 7.0 ± 2.8 | 8.6 ± 2.7 |
| This compound/Brimonidine | 1 month | Not specified | Not specified |
| Latanoprost/Timolol | 1 month | Not specified | Not specified |
Data from separate comparative studies.[6][7][8] A study comparing this compound/Brimonidine to Dorzolamide/Timolol found a statistically significant difference in morning IOP reduction at 12 weeks (p=0.0343), favoring this compound/Brimonidine.[6][7] However, there was no significant difference in the afternoon readings.[6][7] When compared to Latanoprost-Timolol, no statistically significant difference in mean IOP was observed at 1 month.[8]
Adjunctive Therapy
The fixed-dose combination of this compound/brimonidine has also been evaluated as an adjunctive therapy for patients whose IOP is not adequately controlled with prostaglandin analogs (PGAs) alone.
Table 3: Efficacy of this compound/Brimonidine as Adjunctive Therapy to Travoprost
| Treatment Group | Baseline Mean Diurnal IOP on Travoprost (mmHg) | Mean Diurnal IOP at Week 6 (mmHg) | Mean Change from Baseline (mmHg) |
| This compound/Brimonidine + Travoprost | ≥21 and <32 | 17.6 ± 0.4 | -3.2 ± 0.5 |
| Vehicle + Travoprost | ≥21 and <32 | 20.7 ± 0.4 | Not specified |
Data from a multicenter, randomized, double-masked, parallel-group phase 4 clinical trial.[9] The addition of the this compound/brimonidine combination to travoprost therapy resulted in a statistically significant reduction in mean diurnal IOP compared to the addition of a vehicle (P < .0001).[9]
Experimental Protocols
The clinical trials cited in this guide generally follow a prospective, randomized, and often double-masked design. Below is a generalized workflow for such a study.
A specific example is a 1-year prospective study comparing this compound-Brimonidine with Latanoprost-Timolol in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[8] Participants aged 40-60 with a baseline IOP >21 mm Hg were enrolled.[8] One group received the this compound/brimonidine combination, while the other received the latanoprost/timolol combination.[8] Efficacy was assessed by measuring the difference in IOP from baseline at 1 month, and mean diurnal variations at 3 and 6 months.[8]
Another key study was a phase 3, double-masked, multicenter trial with a three-month safety extension.[5] Patients were randomized to receive either the fixed-dose combination of this compound/brimonidine, this compound alone, or brimonidine alone, three times daily for six months.[5] IOP measurements were taken at multiple time points throughout the day at each follow-up visit to assess efficacy.[5] Safety assessments included monitoring for adverse events, and changes in visual acuity, and other ocular and cardiac parameters.[5]
Safety and Tolerability
The safety profile of the fixed-dose combination of this compound and brimonidine is consistent with that of its individual components.[4][5]
Table 4: Common Adverse Events Associated with this compound/Brimonidine
| Adverse Event | Frequency |
| Blurred/abnormal vision | Common[10] |
| Eye irritation/redness/discomfort | Common[10] |
| Bad taste in the mouth (dysgeusia) | Common[10] |
| Dry mouth | Common[10] |
| Drowsiness/Dizziness | Common[10] |
| Allergic reactions (e.g., eye allergy, conjunctivitis) | Reported[11] |
In a six-month study, treatment-related adverse events were reported in 33.0% of patients receiving the fixed-dose combination, compared to 18.8% for this compound alone and 24.7% for brimonidine alone.[5] The most frequent treatment-related adverse events for the combination were eye irritation (6.3%), eye allergy (6.3%), and conjunctivitis (5.0%).[11] It is important to note that severe CNS-related adverse events, such as severe somnolence and hypotension, have been reported in some patients, likely related to the brimonidine component.[12]
Conclusion
The fixed-dose combination of this compound and brimonidine is an effective therapeutic option for lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its efficacy is superior to its individual components and comparable to other fixed-dose combinations. The convenience of a single bottle may also contribute to improved patient adherence to treatment. As with any medication, the potential for adverse effects should be carefully considered in the context of the patient's overall health and concurrent medications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Combination of this compound and brimonidine for glaucoma and ocular hypertension: critical appraisal and patient focus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fixed-combination this compound/brimonidine superior to monotherapy - American Academy of Ophthalmology [aao.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of Dorzolamide/Timolol vs this compound/Brimonidine Fixed Combination Therapy in the Management of Primary Open-Angle Glaucoma | Semantic Scholar [semanticscholar.org]
- 7. Comparison of dorzolamide/timolol vs this compound/brimonidine fixed combination therapy in the management of primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study on Efficacy of Intraocular Pressure Lowering of Two Fixed-Dose Antiglaucoma Drug Combination this compound-Brimonidine Versus Latanoprost-Timolol in Primary Open-Angle Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Trial of Fixed-Dose Combination this compound 1%/Brimonidine 0.2% as Adjunctive Therapy to Travoprost 0.004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound+brimonidine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Brinzolamide in Glaucoma Treatment: A Meta-Analysis of Efficacy and Safety
A comprehensive review of Brinzolamide's performance against other leading glaucoma therapies, supported by extensive clinical data and detailed experimental methodologies.
This compound, a potent carbonic anhydrase inhibitor, is a widely prescribed topical agent for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrase II in the ciliary processes of the eye.[2][3] This inhibition reduces the formation of bicarbonate ions, which in turn suppresses aqueous humor secretion and lowers IOP.[1][2] This guide provides a detailed comparison of this compound's efficacy and safety profile with other common glaucoma medications, based on a meta-analysis of multiple clinical studies.
Comparative Efficacy of this compound
The primary measure of efficacy for glaucoma medications is the reduction of intraocular pressure (IOP). Meta-analyses of randomized controlled trials have consistently demonstrated the IOP-lowering capabilities of this compound, both as a monotherapy and as an adjunctive treatment.[4][5][6]
As a monotherapy, this compound 1% has shown a mean IOP reduction ranging from 13.2% to 21.8%.[6] When compared to other agents, its efficacy is comparable to dorzolamide 2% but less than timolol 0.5%.[6][7]
When used as an add-on therapy to prostaglandin analogues (PGAs) or β-blockers, this compound provides a significant additional reduction in IOP.[4][5][8] A systematic review and meta-analysis of 26 trials involving 5,583 patients found no significant difference in the IOP-lowering effect between this compound and timolol when added to PGAs at various time points throughout the day.[4][8] Similarly, this compound was as effective as dorzolamide in reducing IOP in the same adjunctive setting.[4][8]
Comparisons with brimonidine have shown varied results depending on the dosing frequency. Twice-daily (b.i.d.) this compound was found to be superior to b.i.d. brimonidine in lowering IOP at certain time points, while thrice-daily (t.i.d.) brimonidine was more effective than t.i.d. This compound.[4][5][8]
Below is a summary of the comparative efficacy of this compound as an adjunctive therapy:
| Comparison | Dosage | Time Point | Outcome | P-value |
| This compound vs. Timolol (add-on to PGAs) | - | 9 am, 12 pm, 4 pm | No significant difference | P > 0.05[4][8] |
| This compound vs. Dorzolamide (add-on to PGAs) | - | 9 am, 12 pm, 4 pm | No significant difference | P > 0.05[4][8] |
| This compound vs. Brimonidine (add-on to PGAs) | b.i.d. | 9 am | This compound more effective | P < 0.0001[4][8] |
| This compound vs. Brimonidine (add-on to PGAs) | t.i.d. | 12 pm | Brimonidine more effective | P = 0.02[4][5][8] |
| This compound vs. Brimonidine (add-on to PGAs) | b.i.d. | 4 pm | This compound more effective | P = 0.0003[4][5][8] |
| This compound vs. Brimonidine (add-on to PGAs) | t.i.d. | 4 pm | Brimonidine more effective | P < 0.0001[4][5][8] |
Safety and Tolerability Profile
This compound is generally well-tolerated, with most adverse events being localized, transient, and of mild to moderate severity.[6] A meta-analysis comparing the safety of this compound to other glaucoma medications revealed the following key findings:
| Adverse Event | This compound vs. Dorzolamide | This compound vs. Timolol | This compound vs. Brimonidine |
| Taste Abnormality | Higher incidence with both[8] | - | - |
| Blurred Vision | More frequent with this compound[8][9] | More frequent with Timolol[8] | More frequent with this compound[9] |
| Ocular Discomfort/Pain | More frequent with Dorzolamide[8] | - | - |
| Conjunctival/Ocular Hyperemia | No significant difference[9] | Less frequent with Timolol[8] | More frequent with Brimonidine[8] |
| Conjunctivitis, Eye Pruritus, Foreign Body Sensation | No significant differences[4] | No significant differences[4] | No significant differences[4] |
Overall, there were no significant differences in the incidence of treatment-related adverse events when comparing this compound with timolol, dorzolamide, and brimonidine.[4]
Experimental Protocols
The data presented in this guide are derived from numerous randomized controlled trials (RCTs). The general methodology for these trials is outlined below.
Typical Clinical Trial Workflow for this compound Evaluation
Caption: A generalized workflow of a randomized controlled clinical trial comparing this compound with a comparator drug.
Key Methodological Components:
-
Study Design: Prospective, multicenter, double-masked, parallel-group, randomized clinical trials are the gold standard.[10][11]
-
Participants: Patients are typically adults (≥18 years) with a diagnosis of open-angle glaucoma (OAG) or ocular hypertension (OHT).[10] Inclusion criteria often specify a baseline IOP within a certain range (e.g., ≥22 mm Hg and ≤34 mm Hg) and may require a washout period for any pre-existing ocular hypotensive medications.[12]
-
Intervention: Patients are randomized to receive either this compound (often 1% suspension) or a comparator drug (e.g., timolol, dorzolamide, brimonidine, or vehicle).[10][11] The dosing regimen (e.g., twice or three times daily) is a critical parameter.[11]
-
Outcome Measures: The primary efficacy endpoint is typically the mean change in diurnal IOP from baseline at various follow-up visits.[11] IOP measurements are taken at multiple time points during the day to assess 24-hour control.[10] Safety and tolerability are assessed by monitoring and recording all adverse events.[10]
Mechanism of Action: Signaling Pathway
This compound's therapeutic effect is rooted in its ability to inhibit carbonic anhydrase, a key enzyme in the production of aqueous humor.
Caption: Signaling pathway illustrating this compound's inhibition of carbonic anhydrase to reduce aqueous humor production.
Inhibition of carbonic anhydrase II by this compound slows the formation of bicarbonate ions from carbon dioxide and water.[2][13] This reduction in bicarbonate leads to a decrease in fluid transport and, consequently, a reduction in the secretion of aqueous humor, which ultimately lowers intraocular pressure.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Efficacy and Safety of this compound as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Efficacy and Safety of this compound as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound : a review of its use in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. 24-Hour Intraocular Pressure Control with Fixed-dose Combination this compound 1%/Brimonidine 0.2%: A Multicenter, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Trial of this compound/Brimonidine Versus this compound Plus Brimonidine for Open-Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Brinzolamide: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed procedural guidance for the proper disposal of Brinzolamide, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these protocols is essential for protecting personnel and the surrounding ecosystem.
Disposal Procedures for this compound in a Laboratory Setting
Disposal of this compound, as with any chemical, must be handled with care and in accordance with local, state, and federal regulations. The following steps provide a general guideline for its disposal in a research or drug development environment.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure this compound powder should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or absorbent pads used for spills, should also be considered chemical waste.
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.
Step 2: Containment
-
Collect all this compound waste in a suitable, clearly labeled, and closed container.[1][2]
-
The container should be in good condition and compatible with the chemical.
Step 3: Disposal Method
-
The primary recommended method for this compound disposal is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is an appropriate method of destruction.[1][3][4]
-
Crucially, do not discharge this compound into sewer systems or waterways. [1] Discharge into the environment must be avoided.[1][2]
Step 4: Handling Spills
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, and eye and skin protection.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
Step 5: Disposal of Contaminated Packaging
-
Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of via controlled incineration.[1]
For unused this compound ophthalmic solutions in a non-laboratory (e.g., clinical) setting, it is recommended to utilize a medicine take-back program.[5] Do not flush this medication down the toilet.[5]
This compound: Key Data
For easy reference, the following table summarizes key quantitative and identifying information for this compound.
| Parameter | Value |
| CAS Number | 138890-62-7 |
| Molecular Formula | C12H21N3O5S3 |
| Molecular Weight | 383.51 g/mol |
| Hazard Statement | H302: Harmful if swallowed[6][7] |
Methodology for Waste Handling
While specific experimental protocols for disposal are not detailed in safety data sheets, the established methodology for handling this compound waste prior to disposal involves the following:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves and eye protection, when handling this compound waste.[1]
-
Ventilation: Handle the waste in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]
-
Containment: Promptly collect and store all waste in a designated, closed container that is clearly labeled as "this compound Waste."[1][2]
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials, until it can be collected by a licensed waste disposal company.[1][2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Operational Guide for Handling Brinzolamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Brinzolamide. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2]
Engineering Controls: Whenever possible, this compound powder should be handled within a ventilated containment system, such as a biological safety cabinet, a ventilated balance enclosure, or a glovebox, to minimize airborne particles.[1] Local exhaust ventilation should be utilized to further reduce the potential for inhalation.[2]
Eye and Face Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust and splashes.[3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[1][2]
Skin Protection:
-
Gloves: Chemical-impermeable gloves must be worn.[3] Nitrile gloves are a common and effective choice for handling pharmaceutical powders and offer good resistance to a range of chemicals.[4] It is recommended to consider double gloving for enhanced protection.[1] Gloves should be inspected for any signs of degradation or punctures before use and changed immediately if contaminated.[3][4] Never reuse disposable gloves.[4]
-
Lab Coat/Gown: A disposable lab coat or gown is recommended to protect personal clothing.[1] For tasks with a higher potential for contamination, impervious clothing or a disposable suit should be considered.[1][2]
Respiratory Protection: Respiratory protection is critical when handling this compound powder outside of a containment system. The choice of respirator depends on the potential for airborne concentration. A dust mask or, for higher potential exposures, a full-face respirator with appropriate cartridges should be used.[2][3]
| PPE Component | Specification | Standard/Reference |
| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US)[3] |
| Face Protection | Full-face shield (in addition to goggles for splash risk) | OSHA 29 CFR 1910.133 |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | EN 374 (EU)[3] |
| Body Protection | Lab coat or impervious gown | General Laboratory Practice |
| Respiratory Protection | Air-purifying respirator (e.g., N95) or PAPR | NIOSH Certified[5][6] |
Table 1: Summary of Personal Protective Equipment for this compound Handling.
Safe Handling and Storage
Handling:
-
Avoid the formation of dust and aerosols during handling.[3]
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep it away from incompatible materials and foodstuff containers.[3]
-
The recommended storage temperature is between 4°C and 30°C (39°F to 86°F).[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Table 2: First Aid Procedures for this compound Exposure.
Spill and Disposal Plan
A clear and practiced plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response: In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat or gown.[1]
-
Containment: Prevent further spread of the spill. For powdered spills, avoid creating dust.[1]
-
Clean-up: Carefully sweep or vacuum up the spilled material using a HEPA-filtered vacuum.[7] Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1]
-
Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[1]
Caption: Workflow for handling a this compound spill.
Disposal Plan: this compound and any contaminated materials should be disposed of as hazardous waste.
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1]
-
Regulatory Compliance: The disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[2][8] Do not dispose of this compound down the drain.[8]
-
Licensed Disposal Company: Arrange for disposal through a licensed hazardous material disposal company.[7] This ensures that the waste is managed and treated in an environmentally responsible manner.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. aiha.org [aiha.org]
- 8. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
